Ethyl 6-chloropyrazine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-6(8)10-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIOIIDDANTAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597917 | |
| Record name | Ethyl 6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161611-46-7 | |
| Record name | Ethyl 6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 6-chloropyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its molecular characteristics, physical properties, and synthetic methodologies. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of relevant analytical techniques for its characterization. While specific biological signaling pathways involving this compound are not extensively documented in current literature, its structural motif is common in biologically active molecules, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents.
Introduction
This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. The presence of a chlorine atom and an ethyl ester group on the pyrazine ring makes this compound a versatile building block for further chemical modifications, allowing for the exploration of new chemical space in drug discovery programs. This guide aims to provide a consolidated resource of its known properties to facilitate its use in research and development.
Molecular and Physical Properties
A summary of the key molecular and physical properties of this compound is presented below. It is important to note that while some data is readily available from various chemical suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in the scientific literature.
Table 1: Molecular and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 161611-46-7[1] |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Appearance | Not consistently reported; likely a solid or liquid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | General information suggests solubility in organic solvents.[2] |
| Storage Conditions | Sealed in a dry place at room temperature or 2-8°C.[3] |
Chemical Properties and Reactivity
This compound possesses several reactive sites that can be exploited for chemical synthesis. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives. The pyrazine ring itself can undergo various transformations, although its electron-deficient nature influences its reactivity.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the esterification of 6-chloropyrazine-2-carboxylic acid. A detailed, representative experimental protocol based on the Fischer esterification method is provided below.
Experimental Protocol: Fischer Esterification of 6-chloropyrazine-2-carboxylic acid
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
6-chloropyrazine-2-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloropyrazine-2-carboxylic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Diagram 1: Synthetic Workflow for this compound
Caption: A schematic overview of the Fischer esterification process.
Purification
The crude this compound can be purified by column chromatography on silica gel.
Protocol: Column Chromatography Purification
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, typically a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Diagram 2: Purification Workflow
Caption: A typical workflow for the purification by column chromatography.
Analytical Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet) and two distinct signals for the aromatic protons on the pyrazine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrazine ring (with the carbon attached to the chlorine showing a characteristic shift), and the carbons of the ethyl group. |
| FT-IR | Characteristic absorption bands for the C=O stretching of the ester, C-Cl stretching, and vibrations of the pyrazine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |
| HPLC | A single major peak indicating the purity of the compound. |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity and involvement of this compound in any signaling pathways. However, the pyrazine scaffold is a well-established pharmacophore. Numerous pyrazine derivatives have been investigated and developed for a wide range of therapeutic applications, exhibiting activities such as:
-
Antimicrobial activity: Some pyrazine derivatives have shown efficacy against various bacterial and fungal strains.
-
Anticancer activity: The pyrazine ring is a key component in several kinase inhibitors and other anticancer agents.
-
Antiviral activity: Certain pyrazine-containing compounds have demonstrated antiviral properties.
Given its structural features, this compound serves as a valuable starting material for the synthesis of libraries of novel pyrazine derivatives for biological screening. The chlorine atom provides a handle for introducing diversity, which is a key strategy in lead optimization.
Diagram 3: Logical Relationship in Drug Discovery
Caption: The role of the title compound as a building block in a drug discovery workflow.
Safety and Handling
Detailed toxicological data for this compound is not widely available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. While comprehensive data on its physical properties and biological activity are not yet fully elucidated in the public domain, its chemical structure offers multiple avenues for synthetic elaboration. This guide provides a foundational understanding of its known characteristics and outlines practical methodologies for its synthesis and purification, thereby serving as a useful resource for researchers engaged in the design and development of novel pyrazine-based compounds. Further investigation into the physical, chemical, and biological properties of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
Ethyl 6-chloropyrazine-2-carboxylate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 6-chloropyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway, and relevant analytical methodologies.
Core Compound Data
This compound is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The presence of a chlorine atom and an ethyl ester group on the pyrazine ring makes this compound a versatile intermediate for further chemical modifications, enabling the synthesis of a diverse range of potential therapeutic agents.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in chemical synthesis and for the characterization of its derivatives.
| Property | Value | Reference |
| CAS Number | 161611-46-7 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.60 g/mol | |
| Canonical SMILES | CCOC(=O)c1cncc(Cl)n1 | Inferred from related structures |
Molecular Structure
The molecular structure of this compound is depicted below. The pyrazine ring is substituted at position 2 with an ethyl carboxylate group and at position 6 with a chlorine atom.
Synthesis Pathway
A proposed synthetic route to this compound involves the esterification of its corresponding carboxylic acid precursor, 6-chloropyrazine-2-carboxylic acid. This transformation can be achieved via Fischer esterification.
Experimental Protocol: Fischer Esterification
The following is a generalized experimental protocol for the synthesis of this compound based on the well-established Fischer esterification method.[2][3]
Materials:
-
6-Chloropyrazine-2-carboxylic acid
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 6-chloropyrazine-2-carboxylic acid and a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Analytical Methodologies
The characterization and purity assessment of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the pyrazine ring, a quartet for the methylene protons (-CH₂-) of the ethyl group, and a triplet for the methyl protons (-CH₃) of the ethyl group. The chemical shifts of the pyrazine protons will be influenced by the electron-withdrawing effects of the chloro and ester substituents.
-
¹³C NMR: The spectrum should reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the carbons of the ethyl group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.
-
Gas Chromatography (GC): A suitable GC method would be developed to separate this compound from any starting materials, byproducts, or impurities. The retention time under specific chromatographic conditions serves as a characteristic identifier.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound, characteristic isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments.
References
Spectroscopic Profile of Ethyl 6-chloropyrazine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Due to the absence of a single, unified source containing complete experimental spectra for this specific molecule in publicly available literature, this document presents a compilation of expected and typical spectroscopic values derived from established principles of NMR, IR, and MS, alongside generalized experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure. These values are intended to serve as a reference for researchers engaged in the synthesis and characterization of this compound and its derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.0 | Singlet | 1H | Pyrazine H-3 |
| ~8.8 | Singlet | 1H | Pyrazine H-5 |
| 4.4 - 4.5 | Quartet | 2H | -OCH₂CH₃ |
| 1.4 - 1.5 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C=O (Ester) |
| ~152 | Pyrazine C-6 |
| ~148 | Pyrazine C-2 |
| ~145 | Pyrazine C-3 |
| ~143 | Pyrazine C-5 |
| ~63 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1580 - 1450 | Medium-Strong | C=N and C=C stretching (pyrazine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~850 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 186/188 | [M]⁺ Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 141/143 | [M - OCH₂CH₃]⁺ |
| 113/115 | [M - COOCH₂CH₃]⁺ |
| 158 | [M - C₂H₄]⁺ |
Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is recorded to generate a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Solubility of Ethyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloropyrazine-2-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in synthesis, purification, formulation, and various analytical procedures. In the absence of publicly available quantitative solubility data for this specific compound, this guide provides a comprehensive experimental protocol for its determination, along with a template for data presentation and a visual representation of the experimental workflow.
While general solubility of similar pyrazine compounds in organic solvents is known, precise quantitative data is essential for reproducible and scalable scientific work. Pyrazine and its derivatives are generally soluble in polar organic solvents, with solubility influenced by factors such as the polarity of the solvent, temperature, and the presence of other functional groups on the pyrazine ring.[1][2][3] This guide outlines the equilibrium shake-flask method, a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[4][5][6]
Data Presentation
The following table illustrates how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis. The values presented are hypothetical and serve as a template for reporting results obtained through the experimental protocol described below.
Table 1: Illustrative Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Pressure (atm) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | 1 | Hypothetical Data | Hypothetical Data |
| Ethanol | 25 | 1 | Hypothetical Data | Hypothetical Data |
| Acetone | 25 | 1 | Hypothetical Data | Hypothetical Data |
| Ethyl Acetate | 25 | 1 | Hypothetical Data | Hypothetical Data |
| Dichloromethane | 25 | 1 | Hypothetical Data | Hypothetical Data |
| Acetonitrile | 25 | 1 | Hypothetical Data | Hypothetical Data |
| Tetrahydrofuran (THF) | 25 | 1 | Hypothetical Data | Hypothetical Data |
| Toluene | 25 | 1 | Hypothetical Data | Hypothetical Data |
| Heptane | 25 | 1 | Hypothetical Data | Hypothetical Data |
Experimental Protocols
Objective: To determine the quantitative solubility of this compound in various organic solvents at a specified temperature and pressure using the equilibrium shake-flask method.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg accuracy)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.
-
Accurately pipette a known volume of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.
-
-
Analysis of Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using either HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve (absorbance vs. concentration).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent.[4]
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) and moles per liter (mol/L).
-
Record the temperature and pressure at which the measurements were conducted.
-
Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
References
Stability and Storage of Ethyl 6-chloropyrazine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Understanding the stability profile of this molecule is critical for maintaining its purity, ensuring experimental reproducibility, and developing robust manufacturing processes.
Recommended Storage Conditions
Proper storage is paramount to preserving the integrity of this compound. Based on general guidelines for pyrazine derivatives, the following conditions are recommended to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions. |
| Humidity | < 60% Relative Humidity | Pyrazine derivatives can be hygroscopic; low humidity prevents hydrolysis. |
| Light | Store in the dark (amber vials/containers) | To prevent potential photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To minimize oxidative degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass, stainless steel) | To prevent contamination and reaction with container materials. |
Stability Profile and Potential Degradation Pathways
This compound is susceptible to several degradation pathways due to its functional groups: an ester, a chlorinated pyrazine ring, and its aromatic nature. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.
Hydrolytic Degradation
The ester functional group is prone to hydrolysis under both acidic and basic conditions, yielding 6-chloropyrazine-2-carboxylic acid and ethanol. The reaction is catalyzed by the presence of acid or base. The chlorine substituent on the pyrazine ring may also be susceptible to nucleophilic substitution, particularly at elevated temperatures and extreme pH values.
Thermal Degradation
While pyrazine esters are generally thermally stable at ambient temperatures, elevated temperatures can induce decomposition. Thermal analysis of similar pyrazine esters suggests that decomposition typically begins at temperatures above 150°C.[1] The degradation pathway at high temperatures may involve decarboxylation and breakdown of the pyrazine ring.[2]
Photolytic Degradation
Aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV or visible light. The energy from light can promote reactions such as dechlorination or polymerization. Photostability testing is crucial to determine if the compound requires protection from light during storage and handling.
Oxidative Degradation
The pyrazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of oxidizing agents can accelerate this process. Studies on pyrazine-2-carboxylic acid have shown its involvement in oxidation reactions.[3][4]
A visual representation of the potential degradation pathways is provided below.
Experimental Protocols for Stability Studies
To assess the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are based on general industry practices and regulatory guidelines.
General Workflow for a Stability Study
The logical flow of a comprehensive stability study is outlined in the diagram below.
Forced Degradation Protocols
The following table outlines the recommended conditions for forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradants from the parent compound.
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 N HCl. Heat at 60°C for up to 24 hours. Withdraw samples at appropriate time points. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH. Maintain at room temperature for up to 24 hours, monitoring frequently due to the expected lability of the ester. |
| Neutral Hydrolysis | Dissolve the compound in a suitable solvent and treat with water. Heat at 60°C for up to 24 hours. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for up to 24 hours. |
| Thermal Degradation | Expose the solid compound to dry heat at 105°C for up to 48 hours. Also, test in solution at 60°C. |
| Photolytic Degradation | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |
Stability-Indicating HPLC-UV Method Protocol
A robust stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.
Table 3: Example HPLC-UV Method for Stability Testing
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. |
Degradant Identification
For the identification of major degradation products, hyphenated techniques are recommended.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the degradation products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of isolated degradation products.[5]
Summary and Recommendations
This compound is a moderately stable compound that requires controlled storage conditions to prevent degradation. The primary degradation pathways are likely to be hydrolysis of the ester group and potential photodegradation. Thermal and oxidative degradation are also possible under stressed conditions.
For researchers and drug development professionals, it is imperative to:
-
Store the compound under refrigerated, dry, and dark conditions.
-
Use an inert atmosphere for long-term storage.
-
Conduct forced degradation studies to understand the intrinsic stability and identify potential degradants.
-
Develop and validate a stability-indicating analytical method for accurate purity assessment.
By adhering to these guidelines, the chemical integrity of this compound can be maintained, ensuring its suitability for research and development activities.
References
- 1. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to Ethyl 6-chloropyrazine-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloropyrazine-2-carboxylate is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its substituted pyrazine core, featuring a reactive chlorine atom and an ester functional group, provides a versatile scaffold for the construction of complex molecular architectures. The electron-deficient nature of the pyrazine ring, further activated by the chloro and carboxylate substituents, makes it an excellent substrate for a variety of chemical transformations. This guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by experimental data and protocols.
Physicochemical Properties and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 161611-46-7 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Appearance | Typically a solid |
| Storage | Sealed in a dry place at room temperature |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 6-chloropyrazine-2-carboxylic acid. The Fischer esterification, a classic and reliable method, is well-suited for this transformation.
Experimental Protocol: Fischer Esterification of 6-chloropyrazine-2-carboxylic acid
This protocol is based on the general principles of Fischer esterification and is a representative method for the synthesis of the title compound.
dot
Caption: Fischer Esterification Workflow.
Materials:
-
6-chloropyrazine-2-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropyrazine-2-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Key Reactions and Applications in Organic Synthesis
The reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyrazine ring, making it an excellent substrate for cross-coupling reactions. The ester group, while generally stable, can also be a site for further derivatization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents at the 6-position. This reaction is instrumental in building molecular complexity.[1]
dot
Caption: Suzuki-Miyaura Coupling Pathway.
This protocol is a representative procedure adapted from the successful coupling of similar 2-chloropyrazine substrates.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield Ethyl 6-phenylpyrazine-2-carboxylate.
Table 2: Representative Suzuki-Miyaura Coupling Reactions of Chloro-heterocycles
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| Ethyl 4-chloropyrimidine-2-carboxylate | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5), XPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly useful for synthesizing a wide range of substituted aminopyrazines, which are prevalent motifs in many biologically active molecules.[3]
dot
Caption: Buchwald-Hartwig Amination Pathway.
This is a general procedure based on established Buchwald-Hartwig amination protocols.[4]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and quench with saturated aqueous ammonium chloride.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 6-(phenylamino)pyrazine-2-carboxylate.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 95 |
| 4-Chloroanisole | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | t-BuOH | 110 | 98 |
| Ethyl 4-chlorobenzoate | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 100 | 92 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring, activated by the chlorine atom, is susceptible to nucleophilic aromatic substitution. This allows for the direct displacement of the chloride with various nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a variety of substituted pyrazines.
Derivatization of the Ester Group
The ethyl ester functionality of the molecule can be readily transformed into other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or reduced to the primary alcohol. A patent for pyrazine carboxamide compounds describes the synthesis of various amides from the corresponding esters.[1]
Applications in Drug Discovery and Medicinal Chemistry
Pyrazine derivatives are a prominent class of compounds in medicinal chemistry, with numerous examples of FDA-approved drugs containing this heterocyclic core. The structural motif of this compound serves as a valuable starting point for the synthesis of compounds with a wide range of biological activities, including but not limited to antiviral, antibacterial, and anticancer agents.[5] The ability to readily introduce diverse substituents at the 6-position via cross-coupling reactions makes this building block particularly attractive for the generation of compound libraries for high-throughput screening.
Conclusion
This compound is a high-value building block for organic synthesis, offering multiple avenues for the construction of complex, nitrogen-containing heterocyclic compounds. Its utility is primarily centered on the strategic functionalization of the pyrazine core through modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The detailed protocols and tabulated data provided in this guide are intended to serve as a practical resource for researchers and scientists engaged in the synthesis of novel molecules for drug discovery and development. The continued exploration of the reactivity of this versatile scaffold is expected to lead to the discovery of new and potent therapeutic agents.
References
- 1. US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production - Google Patents [patents.google.com]
- 2. 77168-85-5 | Methyl 5-chloro-6-methylpyrazine-2-carboxylate | Chlorides | Ambeed.com [ambeed.com]
- 3. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]
- 4. EP2805940B1 - Pyrazine carboxamide compound - Google Patents [patents.google.com]
- 5. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Chlorine Atom in Ethyl 6-chloropyrazine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloropyrazine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazine core, being an electron-deficient aromatic system, coupled with the electron-withdrawing effect of the ethyl carboxylate group at the 2-position, renders the chlorine atom at the 6-position highly susceptible to nucleophilic displacement. This inherent reactivity makes it an excellent substrate for a variety of cross-coupling and substitution reactions, enabling the synthesis of a diverse array of functionalized pyrazine derivatives. This guide provides a comprehensive overview of the key reactions involving the chlorine atom of this compound, including detailed experimental protocols, quantitative data, and workflow diagrams.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring facilitates the addition of nucleophiles, leading to the formation of a stable Meisenheimer-like intermediate, which then expels the chloride ion to afford the substituted product. This reaction is a straightforward and often high-yielding method for introducing amine, alkoxide, and other nucleophilic moieties at the 6-position.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: General workflow for SNAr reactions.
Quantitative Data: Nucleophilic Aromatic Substitution
The following table summarizes representative yields for the SNAr of chloro-pyrazines with various amine nucleophiles, based on data for analogous systems.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 4 | 95 |
| Piperidine | Et₃N | Dioxane | 110 | 6 | 92 |
| Benzylamine | Et₃N | THF | 70 | 15 | 85 |
| Aniline | K₂CO₃ | NMP | 120 | 12 | 78 |
| 4-Methoxy-aniline | Cs₂CO₃ | Toluene | 110 | 8 | 88 |
Detailed Experimental Protocol: SNAr with Morpholine
-
Reaction Setup: To a solution of this compound (1.0 mmol, 186.6 mg) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask is added morpholine (1.2 mmol, 104.5 mg) and potassium carbonate (2.0 mmol, 276.4 mg).
-
Reaction: The reaction mixture is stirred and heated to 100 °C in an oil bath. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion of the reaction (typically 4 hours), the mixture is cooled to room temperature and poured into water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 6-morpholinopyrazine-2-carboxylate.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The chlorine atom of this compound can be efficiently coupled with a wide range of aryl- and heteroarylboronic acids or their esters to generate 6-arylpyrazine derivatives.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Quantitative Data: Suzuki-Miyaura Coupling
The following table presents representative yields for the Suzuki-Miyaura coupling of chloropyrazines with various boronic acids, based on data for analogous systems.
| Boronic Acid | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 92 |
| 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DME | 90 | 16 | 88 |
| 4-Pyridylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 10 | 75 |
| 4-Fluorophenyl-boronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 100 | 12 | 90 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: A mixture of this compound (1.0 mmol, 186.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg), and potassium carbonate (2.0 mmol, 276.4 mg) is placed in a Schlenk tube.
-
Solvent Addition and Degassing: A mixture of 1,4-dioxane (4 mL) and water (1 mL) is added. The mixture is degassed by bubbling argon through the solution for 15 minutes.
-
Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After completion (typically 12 hours), the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 6-phenylpyrazine-2-carboxylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method is particularly useful for coupling a wide range of primary and secondary amines with this compound, offering a versatile route to 6-aminopyrazine derivatives.[2] The choice of ligand is crucial for the success of this reaction.[2]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Quantitative Data: Buchwald-Hartwig Amination
The following table provides representative yields for the Buchwald-Hartwig amination of chloro-heterocycles with various amines, based on data for analogous systems.
| Amine | Pd Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 90 |
| 4-tert-Butylaniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 95 |
| Morpholine | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 | 16 | 88 |
| Benzylamine | Pd(OAc)₂ | BrettPhos | K₂CO₃ | t-BuOH | 90 | 24 | 75 |
| Indole | PdCl₂(dppf) | - | NaOtBu | Toluene | 110 | 12 | 82 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 18.7 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg). This compound (1.0 mmol, 186.6 mg) and aniline (1.2 mmol, 111.7 mg) are added, followed by anhydrous toluene (5 mL).
-
Reaction: The Schlenk tube is sealed and removed from the glovebox. The reaction mixture is heated to 100 °C with stirring. The reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion (typically 18 hours), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 6-(phenylamino)pyrazine-2-carboxylate.
Conclusion
The chlorine atom in this compound serves as a versatile handle for the synthesis of a wide range of substituted pyrazine derivatives. The electron-deficient nature of the pyrazine ring, enhanced by the ester functionality, facilitates facile nucleophilic aromatic substitution. Furthermore, the chloro-substituent readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice of reaction conditions, including catalyst, ligand, base, and solvent, allows for the selective and high-yielding synthesis of diverse molecular architectures, making this compound a valuable starting material for drug discovery and materials science. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.
References
The Versatile Scaffold: A Technical Guide to Ethyl 6-chloropyrazine-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Ethyl 6-chloropyrazine-2-carboxylate, a key heterocyclic building block, has emerged as a valuable starting material in the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the reactive chlorine atom and the modifiable ester group, provide a versatile platform for the development of novel therapeutic agents. This technical guide delves into the medicinal chemistry literature surrounding this compound, offering insights into its synthesis, biological applications, and the structure-activity relationships of its derivatives.
Core Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.6 g/mol | [1] |
| CAS Number | 161611-46-7 | [1] |
| Appearance | Not specified, likely a solid | |
| Storage | 2-8°C |
Synthesis and Derivatization
The primary utility of this compound in medicinal chemistry lies in its role as a scaffold for generating libraries of derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the ethyl ester at the 2-position can be readily converted to an amide or other functionalities.
General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow starting from 6-chloropyrazine-2-carboxylic acid, the precursor to the title compound.
Key Experimental Protocols
Synthesis of 6-Chloropyrazine-2-carboxamide Derivatives:
This protocol is adapted from the synthesis of 6-chloropyrazine-2-carboxamides, which starts from the corresponding carboxylic acid. The initial esterification to this compound is a standard procedure.
Step 1: Esterification of 6-Chloropyrazine-2-carboxylic Acid (Hypothetical)
While a specific literature protocol for the direct synthesis of this compound was not found in the immediate search, a standard Fischer esterification would be employed.
-
Reactants: 6-Chloropyrazine-2-carboxylic acid, excess absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure: The reactants are refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude this compound, which can be further purified by column chromatography.
Step 2: Amidation of 6-Chloropyrazine-2-carboxylic Acid
This procedure describes the conversion of the carboxylic acid to an amide, a common derivatization route.
-
Reactants: 6-Chloropyrazine-2-carboxylic acid (1 equivalent), 2,4,6-trichlorobenzoyl chloride (TCBC) (1 equivalent), triethylamine (TEA) (1 equivalent), 4-dimethylaminopyridine (DMAP) (1 equivalent), and the desired amine (0.25 equivalents).[2]
-
Procedure:
-
In a round-bottom flask, 6-chloropyrazine-2-carboxylic acid, TCBC, and TEA are mixed in tetrahydrofuran (THF) and stirred for 20 minutes at room temperature to form a mixed anhydride.[2]
-
DMAP and the corresponding amine are then added.[2]
-
The mixture is heated at 50-55°C for 1 hour.[2]
-
After cooling, the mixture is filtered. The filtrate is extracted with dichloromethane and washed sequentially with 5% hydrochloric acid, 5% sodium hydroxide, and 5% sodium carbonate solutions, followed by water.[2]
-
The organic layer is dried over magnesium sulfate and evaporated under vacuum.[2]
-
The crude product is purified by chromatography.[2]
-
Biological Activities of Derivatives
Derivatives of 6-chloropyrazine-2-carboxylic acid have been investigated for a range of biological activities, primarily as antimicrobial and anticancer agents.
Antimicrobial Activity
The pyrazine core is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 6-chloropyrazine-2-carboxylic acid have shown promising activity against Mycobacterium tuberculosis and various fungal strains.
Table 1: Antimycobacterial and Antifungal Activity of 6-Chloropyrazine-2-carboxamide Derivatives [3][4]
| Compound | Target Organism | Activity |
| 6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 72% inhibition |
| 6-chloro-N-(4-hydroxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 54% inhibition |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 31.25 µmol/mL |
Molecular docking studies have suggested that these compounds may exert their antitubercular activity by inhibiting enzymes such as InhA, a key component of the mycobacterial fatty acid synthesis pathway.[2]
Anticancer Activity
Potential Signaling Pathway Inhibition:
Derivatives of pyrazines have been identified as inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial mediators of tumor growth, angiogenesis, and metastasis.
This inhibition of critical signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells. The diverse substitution patterns achievable from the this compound scaffold allow for fine-tuning of inhibitory activity and selectivity against different kinases.
Structure-Activity Relationship (SAR) Insights
From the available literature on derivatives of 6-chloropyrazine-2-carboxylic acid, several preliminary SAR trends can be inferred:
-
Antimycobacterial Activity: The presence of a halogenated phenyl group, particularly a 3,5-dibromo-4-hydroxyphenyl moiety, on the amide nitrogen appears to enhance activity against M. tuberculosis.[3][4]
-
Antifungal Activity: For antifungal activity against T. mentagrophytes, a substituted thiazole ring attached to the amide nitrogen seems to be favorable.[3][4]
-
Kinase Inhibition: For kinase inhibitors, the pyrazine core often serves as a hinge-binding motif, while substituents at the 6-position and on the amide/ester group are directed towards the solvent-exposed region and can be modified to improve potency and selectivity.
Conclusion
This compound is a foundational building block in medicinal chemistry, offering a gateway to a wide range of heterocyclic compounds with significant therapeutic potential. Its derivatives have demonstrated promising antimicrobial and anticancer activities. Future research efforts focused on the systematic exploration of the chemical space around this scaffold, guided by structure-based drug design and quantitative biological evaluation, are likely to yield novel and effective drug candidates. This technical guide provides a summary of the current knowledge and underscores the continued importance of this versatile molecule in the pursuit of new medicines.
References
- 1. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted pyrazinecarboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation [mdpi.com]
The Genesis of a Key Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of Pyrazine-2-carboxylate
For Immediate Release
This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for pyrazine-2-carboxylate and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a deep dive into the foundational and contemporary preparative routes.
Introduction: From Obscurity to a Cornerstone in Medicinal Chemistry
The story of pyrazine-2-carboxylate is intrinsically linked to the development of one of the most critical antitubercular drugs, pyrazinamide. While pyrazinamide, the amide of pyrazine-2-carboxylic acid, was first synthesized in 1936 by Dalmer and Walter, its profound biological activity against Mycobacterium tuberculosis remained undiscovered until 1952.[1] This pivotal discovery was spurred by the earlier observation of nicotinamide's antitubercular properties, prompting a systematic investigation into its pyrazine analogs.[1] Pyrazine-2-carboxylic acid, the active metabolite of pyrazinamide, has since become a critical scaffold in medicinal chemistry, valued for its unique electronic properties and its role as a versatile synthetic intermediate.
This guide will first explore the seminal historical synthesis of pyrazine-2-carboxylic acid, primarily through the oxidation of quinoxaline. It will then detail the initial synthesis of its crucial derivative, pyrazinamide, via ammonolysis. Finally, the evolution of these synthetic strategies will be discussed, highlighting the development of more efficient and varied methodologies.
Historical Synthesis Pathways
The early syntheses of pyrazine-2-carboxylate laid the groundwork for its availability for biological testing and further chemical exploration. Two key historical pathways are of primary importance: the synthesis of the carboxylic acid from quinoxaline and the original synthesis of pyrazinamide.
Synthesis of Pyrazine-2-carboxylic Acid via Quinoxaline Oxidation
One of the most established early routes to pyrazine-2-carboxylic acid begins with the heterocyclic compound quinoxaline. This multi-step process involves the initial formation of quinoxaline, followed by oxidative cleavage of the benzene ring to yield pyrazine-2,3-dicarboxylic acid, and subsequent thermal decarboxylation.
Part A: Quinoxaline Synthesis
-
In a suitable vessel, dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.
-
With stirring, add a solution of 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).
-
Allow the mixture to stand for 15 minutes, then cool to room temperature.
-
Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or crystalline solid.
-
Extract the mixture with three 300-mL portions of ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath.
-
Distill the residual liquid under reduced pressure, collecting the fraction boiling at 108–112°C/12 mm. This yields 138–147 g (85–90%) of quinoxaline.
Part B: Oxidation to Pyrazine-2,3-dicarboxylic Acid
-
In a 12-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 145 g (1.12 moles) of quinoxaline and 4 L of hot water (approximately 90°C).
-
With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel at a rate that maintains a gentle boil. The addition takes about 1.5 hours.
-
Cool the reaction mixture and filter through a large Büchner funnel to remove the manganese dioxide.
-
Wash the manganese dioxide cake with 1 L of fresh water and combine the filtrates.
-
Evaporate the total filtrate (approximately 10 L) under reduced pressure to a volume of about 3 L.
-
Cautiously add 550 mL of 36% hydrochloric acid.
-
Continue evaporation under reduced pressure until a moist solid cake of potassium chloride and pyrazine-2,3-dicarboxylic acid remains.
-
Add 200 mL of water to the solid cake, followed by 2 L of acetone, and boil under reflux for 15 minutes.
-
Cool to room temperature and filter. The acetone extraction is repeated on the solid residue.
-
Combine the acetone filtrates and distill off the acetone to yield the crude product.
-
For purification, dissolve the crude solid by refluxing with 2.5 L of acetone, treat with decolorizing carbon, and filter while hot. Evaporation of the filtrate yields 140-145 g (75-77%) of pyrazine-2,3-dicarboxylic acid.[2]
While specific high-yield protocols for the selective thermal decarboxylation of pyrazine-2,3-dicarboxylic acid are not extensively detailed in early literature, the inherent instability of the diacid at elevated temperatures is noted.[1] The general procedure involves heating the pyrazine-2,3-dicarboxylic acid, often in a high-boiling point solvent or neat, to effect the loss of one carboxyl group as carbon dioxide.
-
Place the purified pyrazine-2,3-dicarboxylic acid in a flask equipped for distillation.
-
Heat the solid gently under vacuum. The temperature is carefully raised to the melting point of the diacid (around 188 °C with decomposition).
-
As the decarboxylation proceeds, pyrazine-2-carboxylic acid can be isolated from the reaction mixture, often by sublimation or recrystallization of the residue. The yield for this step can be variable and is sensitive to reaction conditions, with the potential for complete decarboxylation to pyrazine if overheated.
The Original Synthesis of Pyrazinamide: Ammonolysis of Methyl Pyrazinoate
The first synthesis of pyrazinamide, as patented by Dalmer and Walter in 1936, involved the ammonolysis of an ester of pyrazine-2-carboxylic acid.[1] This pathway requires the initial formation of pyrazine-2-carboxylic acid (as described above), followed by esterification and subsequent amidation.
Part A: Esterification of Pyrazine-2-carboxylic Acid
-
Suspend pyrazine-2-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture at reflux for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC).
-
Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the methyl pyrazinoate into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude ester, which can be purified by distillation or recrystallization.
Part B: Ammonolysis of Methyl Pyrazinoate
-
Dissolve methyl pyrazinoate in a suitable solvent, such as methanol.
-
Saturate the solution with ammonia gas at a low temperature (e.g., 0°C).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the vessel to a temperature typically in the range of 100-150°C for several hours.
-
After cooling, carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure to obtain crude pyrazinamide.
-
Purify the pyrazinamide by recrystallization, for example, from ethanol or water.
Evolution of Synthesis Methods
Since these foundational discoveries, numerous advancements have been made in the synthesis of pyrazine-2-carboxylate and its derivatives, driven by the need for higher yields, milder reaction conditions, and greater structural diversity for drug discovery programs.
A notable evolution in the synthesis of pyrazinamide involves a one-step process from pyrazine-2,3-dicarboxylic acid by heating it with urea.[3] This method circumvents the need for separate decarboxylation and amidation steps.
-
An equimolecular mixture of pyrazine-2,3-dicarboxylic acid and urea is placed in a reaction vessel.
-
The mixture is gradually heated. Melting and effervescence begin at approximately 110°C.
-
The temperature is increased to 160-165°C, and then finally raised to and maintained between 188°C and 195°C until the reaction is substantially complete.
-
During the reaction, pyrazinamide sublimes on the cooler parts of the reaction vessel.
-
The sublimate is collected, constituting pyrazinamide of good technical quality.[3]
Modern synthetic efforts have largely focused on the derivatization of the pyrazine-2-carboxylic acid core. These methods often employ coupling agents to facilitate the formation of amide bonds under milder conditions than traditional ammonolysis. For instance, pyrazine-2-carboxylic acid can be converted to its acid chloride using thionyl chloride, which then readily reacts with a wide range of amines to produce a library of pyrazinamide derivatives.
-
To a solution of pyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane), a catalytic amount of DMF is added.
-
The mixture is cooled in an ice bath, and thionyl chloride is added dropwise.
-
The reaction is then heated to reflux for several hours to form the pyrazine-2-carbonyl chloride.
-
After removing the excess thionyl chloride under vacuum, the crude acid chloride is dissolved in a suitable solvent (e.g., toluene).
-
The desired amine is then added, and the mixture is stirred, often under reflux, to form the corresponding pyrazinamide derivative.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps described in this guide.
Table 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline
| Step | Starting Material | Product | Reagents | Conditions | Yield |
| 1 | o-Phenylenediamine | Quinoxaline | Glyoxal-sodium bisulfite, Na2CO3, Water, Ether | 70°C then RT | 85-90% |
| 2 | Quinoxaline | Pyrazine-2,3-dicarboxylic Acid | KMnO4, Water, HCl, Acetone | Reflux | 75-77% |
Table 2: Synthesis of Pyrazinamide
| Method | Starting Material | Product | Key Reagents | Conditions |
| Ammonolysis | Methyl Pyrazinoate | Pyrazinamide | Ammonia, Methanol | Heat in sealed vessel |
| Urea Synthesis | Pyrazine-2,3-dicarboxylic Acid | Pyrazinamide | Urea | Heat (160-195°C) |
Conclusion
The synthesis of pyrazine-2-carboxylate has evolved significantly from its early discovery as a byproduct of quinoxaline oxidation. The historical methods, while foundational, often involved harsh conditions and multiple steps. The subsequent development of more direct routes and the advent of modern coupling techniques have not only improved the efficiency of synthesis for pyrazinamide but have also opened the door to the creation of a vast array of derivatives. This has been instrumental in structure-activity relationship studies and the ongoing search for new and improved therapeutic agents. The synthetic pathways detailed in this guide provide a robust toolkit for researchers and continue to be relevant in both academic and industrial settings.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid - Google Patents [patents.google.com]
- 3. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]
- 4. 2,3-Pyrazinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Detailed experimental protocol for the synthesis of Ethyl 6-chloropyrazine-2-carboxylate
For Research Use Only.
Abstract
This application note provides a detailed experimental protocol for the synthesis of Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a Fischer esterification of 6-chloropyrazine-2-carboxylic acid with ethanol, utilizing sulfuric acid as a catalyst. This method offers a straightforward and efficient route to the desired product. The protocol includes reagent specifications, step-by-step instructions, purification methods, and characterization data.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The pyrazine ring is a common scaffold in a variety of biologically active molecules. The chloro- and ester- functionalities on the pyrazine ring allow for diverse chemical modifications, making it an important precursor for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This protocol details the application of this reaction for the specific synthesis of this compound.
Reaction Scheme
Caption: Fischer esterification of 6-chloropyrazine-2-carboxylic acid.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| 6-Chloropyrazine-2-carboxylic acid | ≥98% | Commercially available |
| Ethanol, absolute | Anhydrous, ≥99.5% | Commercially available |
| Sulfuric acid | Concentrated, 98% | Commercially available |
| Dichloromethane (DCM) | ACS grade | Commercially available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Anhydrous sodium sulfate | ACS grade | Commercially available |
| Diethyl ether | ACS grade | Commercially available |
| Hexane | ACS grade | Commercially available |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
TLC plates (silica gel 60 F254)
-
Column chromatography setup
Procedure
A plausible method for the synthesis of this compound is the Fischer esterification of 6-chloropyrazine-2-carboxylic acid. A general procedure, adapted from similar esterifications of pyrazine carboxylic acids, is as follows:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyrazine-2-carboxylic acid (1.0 eq).
-
Addition of Reagents: Add absolute ethanol (10-20 eq) to the flask. The large excess of ethanol serves as both a reactant and a solvent to drive the equilibrium towards the product.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition should be done carefully as it is an exothermic process.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C, the boiling point of ethanol) using a heating mantle. Let the reaction proceed for 4-6 hours. A patent for the synthesis of other pyrazine-2-carboxylic acid esters suggests heating under reflux for 5 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Carefully neutralize the acidic mixture by washing it with a saturated sodium bicarbonate solution in a separatory funnel until the effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
-
Data Presentation
| Parameter | Value |
| Starting Material | |
| Name | 6-Chloropyrazine-2-carboxylic acid |
| Molecular Weight | 158.54 g/mol |
| Product | |
| Name | This compound |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Appearance | Expected to be a solid |
| Reaction Conditions | |
| Solvent | Ethanol |
| Catalyst | Sulfuric Acid |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | |
| Yield | Moderate to high (typically 60-80% for Fischer esterifications) |
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
This application note outlines a detailed and reliable protocol for the synthesis of this compound via Fischer esterification. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques, making it suitable for researchers in academic and industrial settings. The resulting product is a key intermediate for the synthesis of a wide range of heterocyclic compounds for drug discovery and development.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using Ethyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing Ethyl 6-chloropyrazine-2-carboxylate as a key building block. The pyrazine scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core via robust and versatile C-C bond-forming reactions is critical for the development of novel therapeutic agents.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This method is widely favored in drug discovery and development due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
General Reaction Scheme
The Suzuki coupling of this compound with a variety of aryl or heteroaryl boronic acids allows for the synthesis of a diverse library of 6-substituted pyrazine-2-carboxylates. These products serve as valuable intermediates for the synthesis of complex molecules with potential biological activity.
Caption: General scheme of the Suzuki coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. For a substrate like this compound, which is an electron-deficient heteroaryl chloride, specific conditions are often required to achieve high yields.
| Parameter | Common Reagents/Conditions | Considerations for this compound |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) | For less reactive aryl chlorides, more active catalysts with electron-rich and bulky phosphine ligands are often beneficial. Pd(PPh₃)₄ and PdCl₂(dppf) are good starting points. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | An inorganic base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. A moderately strong base like K₂CO₃ or K₃PO₄ is often effective. |
| Solvent System | Dioxane/Water, Toluene/Water, DMF, Acetonitrile/Water | A biphasic solvent system, typically an organic solvent with water, is common. This facilitates the dissolution of both the organic reactants and the inorganic base. |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Arylboronic acid pinacol esters | A slight excess (1.1-1.5 equivalents) of the boronic acid derivative is typically used to drive the reaction to completion. |
| Temperature | 80-120 °C | The reaction generally requires heating to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. |
Experimental Protocols
The following are representative protocols for the Suzuki coupling of this compound with aryl and heteroaryl boronic acids. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Arylboronic Acids
This protocol describes a common method for the coupling of this compound with various substituted phenylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ethyl 6-arylpyrazine-2-carboxylate.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.
Materials:
-
This compound
-
Heteroarylboronic acid (e.g., thiophen-2-ylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol, 1.0 equiv.), the heteroarylboronic acid (0.75 mmol, 1.5 equiv.), and cesium carbonate (1.5 mmol, 3.0 equiv.).
-
Catalyst Addition: Add PdCl₂(dppf) (0.025 mmol, 5 mol%).
-
Solvent Addition: Add DMF (3 mL).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-30 minutes.
-
Work-up and Purification: Follow steps 7-9 from Protocol 1.
Visualizing the Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 6-chloropyrazine-2-carboxylate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of ethyl 6-chloropyrazine-2-carboxylate with various primary amines. This reaction is a powerful tool for the synthesis of a diverse range of 6-aminopyrazine-2-carboxylates, which are valuable intermediates in the development of novel pharmaceuticals and other functional molecules.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl and heteroaryl amines from the corresponding halides. In the context of drug discovery, the pyrazine scaffold is a privileged structure found in numerous biologically active compounds. The ability to introduce a variety of primary amine substituents at the 6-position of the pyrazine ring via the Buchwald-Hartwig amination offers a robust strategy for generating libraries of compounds for screening and lead optimization.
This protocol focuses on the reaction of this compound, a readily available starting material, with a range of primary amines. Chloropyrazines are often more challenging substrates for Buchwald-Hartwig amination compared to their bromo or iodo counterparts due to the stronger C-Cl bond. Therefore, the selection of an appropriate catalyst system, including the palladium precursor, ligand, and base, is crucial for achieving high yields and clean conversions.
Materials and Reagents
-
This compound
-
Primary amine (e.g., n-butylamine, benzylamine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask or sealed tube, condenser, etc.)
-
Magnetic stirrer and heating mantle or oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)
-
Silica gel for column chromatography
Experimental Protocol
General Procedure for the Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP, 3.0 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to establish an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 equivalents), this compound (1.0 equivalent), and anhydrous toluene or THF (to achieve a concentration of approximately 0.1-0.2 M).
-
Amine Addition: Add the primary amine (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The optimal temperature may vary depending on the reactivity of the primary amine.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 6-(alkylamino)pyrazine-2-carboxylate.
Data Presentation
The following table summarizes the expected yields and reaction conditions for the Buchwald-Hartwig amination of this compound with a selection of primary amines, based on typical outcomes for similar heteroaryl chlorides.
| Entry | Primary Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Benzylamine | Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 3 | Aniline | Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | 110 | 24 | 70-80 |
| 4 | Cyclohexylamine | Pd₂(dba)₃ / rac-BINAP | NaOtBu | THF | 80 | 18 | 88-96 |
| 5 | 4-Methoxyaniline | Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | 110 | 24 | 75-85 |
| 6 | 2-Phenylethylamine | Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | 100 | 16 | 82-92 |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 6-Chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of ethyl 6-chloropyrazine-2-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The following sections detail optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the facile introduction of diverse functionalities onto the pyrazine core.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the electron-deficient nature of the pyrazine ring activates the C-Cl bond towards oxidative addition to a palladium(0) catalyst. This allows for a variety of coupling partners to be introduced at the 6-position, leading to the synthesis of novel pyrazine derivatives with potential applications in medicinal chemistry and materials science. This document outlines established protocols for several key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of aryl- and heteroarylboronic acids or their corresponding esters. This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.
General Reaction Conditions
A typical Suzuki-Miyaura coupling of this compound involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system. The choice of these components is crucial for achieving high yields and minimizing side products.
Table 1: Summary of Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner (Boronic Acid) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 16 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 24 | 78 |
| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 120 | 18 | 81 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 6-phenylpyrazine-2-carboxylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[1][2] This reaction is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds.[3]
General Reaction Conditions
Successful Buchwald-Hartwig amination requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The reaction is typically carried out in an anhydrous, aprotic solvent under an inert atmosphere.[1][2]
Table 2: Summary of Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | K₃PO₄ (2.5) | Toluene | 100 | 12 | 91 |
| 4 | n-Hexylamine | Pd(OAc)₂ (3) | RuPhos (6) | LiHMDS (1.5) | THF | 80 | 24 | 84 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield ethyl 6-morpholinopyrazine-2-carboxylate.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between this compound and a terminal alkyne.[4][5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[4]
General Reaction Conditions
Key parameters for a successful Sonogashira coupling include the choice of palladium catalyst, copper source, base, and solvent. The reaction is typically run under an inert atmosphere to prevent the homocoupling of the alkyne.
Table 3: Summary of Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6 | 89 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt (2.5) | THF | 65 | 12 | 82 |
| 3 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Acetonitrile | 70 | 8 | 93 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine (2) | DMF | 90 | 10 | 77 |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Dimethylformamide (DMF, anhydrous and degassed)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed DMF, followed by triethylamine and phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain ethyl 6-(phenylethynyl)pyrazine-2-carboxylate.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Relationship between different cross-coupling reactions and products.
References
- 1. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Synthesis of Ethyl 6-aminopyrazine-2-carboxylate from Ethyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 6-aminopyrazine-2-carboxylate from Ethyl 6-chloropyrazine-2-carboxylate. This transformation is a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), as the pyrazine core is a common motif in medicinal chemistry.[1] Two primary synthetic strategies are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination.
Introduction
Ethyl 6-aminopyrazine-2-carboxylate is a valuable building block in drug discovery and development. The amino group provides a handle for further functionalization, enabling the synthesis of a diverse range of pyrazine-containing compounds with potential therapeutic applications. The conversion of the readily available this compound to its amino counterpart is a critical transformation. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, making it susceptible to amination.[2][3] For substrates where direct amination is challenging, the Buchwald-Hartwig amination offers a powerful and versatile alternative for the formation of the C-N bond.[1][4]
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes described in this document. Please note that yields are representative and can vary based on reaction scale and optimization.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | This compound | This compound |
| Reagent | Anhydrous Ammonia | Benzophenone Imine (Ammonia Surrogate) |
| Typical Yield | 60-75% | 70-85% |
| Reaction Temperature | 150-200 °C | 100-110 °C |
| Reaction Time | 3-6 hours | 16-24 hours |
| Catalyst | None | Palladium(II) Acetate |
| Ligand | None | Xantphos |
| Base | None (Ammonia is the base) | Cesium Carbonate |
Spectroscopic Data for Ethyl 6-aminopyrazine-2-carboxylate:
| Spectroscopy | Characteristic Peaks |
| ¹H-NMR (DMSO-d₆) | δ 8.21 (d, 1H, pyrazine-H), 7.82 (d, 1H, pyrazine-H), 7.53 (bs, 2H, NH₂), 4.45 (q, 2H, CH₂), 1.35 (t, 3H, CH₃) ppm |
| ¹³C-NMR (DMSO-d₆) | δ 166.1, 155.4, 147.0, 131.1, 125.9, 61.5, 14.5 ppm |
| IR (ATR) | 3401, 3368 (NH₂ stretching), 1645 (C=O stretching) cm⁻¹ |
Note: Spectroscopic data is based on closely related structures and may vary slightly.[5]
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from the amination of 2-chloropyrazine.[6] It utilizes a high-pressure reaction with anhydrous ammonia.
Materials:
-
This compound
-
Anhydrous Ammonia
-
Anhydrous Ethanol
-
Autoclave reactor
-
Benzene (for recrystallization)
Procedure:
-
In a high-pressure autoclave reactor, add this compound (1 equivalent).
-
Add anhydrous ethanol as a solvent.
-
Cool the reactor to a safe temperature (e.g., -78 °C using a dry ice/acetone bath) and carefully introduce anhydrous ammonia (excess, e.g., 10-20 equivalents).
-
Seal the autoclave and heat the reaction mixture to 175 °C for 3-6 hours with stirring.[6]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Dissolve the crude residue in hot benzene and filter to remove any insoluble impurities.
-
Allow the filtrate to cool to induce crystallization.
-
Collect the crystals of Ethyl 6-aminopyrazine-2-carboxylate by filtration, wash with cold benzene, and dry under vacuum.
Logical Workflow for SNAr Synthesis:
Caption: Workflow for the SNAr synthesis of Ethyl 6-aminopyrazine-2-carboxylate.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol is adapted from the Buchwald-Hartwig amination of aryl halides using benzophenone imine as an ammonia surrogate.[7][8]
Materials:
-
This compound
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Buchwald-Hartwig Coupling
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), benzophenone imine (1.2 equivalents), cesium carbonate (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and Xantphos (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is the imine intermediate.
Step 2: Hydrolysis of the Imine
-
Dissolve the crude imine intermediate in a suitable solvent such as tetrahydrofuran (THF).
-
Add 2M hydrochloric acid and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete hydrolysis.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure Ethyl 6-aminopyrazine-2-carboxylate.
Signaling Pathway for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl pyrazine-2-carboxylate | CymitQuimica [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Ethyl 6-chloropyrazine-2-carboxylate via Automated Flash Column Chromatography
Abstract
This application note details a robust and efficient protocol for the purification of Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The described method utilizes automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase to consistently yield the target compound with high purity (>98%). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for obtaining high-quality this compound for downstream applications.
Introduction
This compound is a critical building block in medicinal chemistry, serving as a precursor for a diverse range of biologically active molecules. The purity of this intermediate is paramount to ensure the desired outcome and minimize side reactions in subsequent synthetic steps. Column chromatography is a widely adopted technique for the purification of organic compounds. This application note provides a detailed, step-by-step protocol for the purification of this compound using an automated flash chromatography system, which offers advantages in terms of speed, resolution, and reproducibility over traditional gravity chromatography.
Physicochemical Properties and Separation Strategy
This compound is a moderately polar compound due to the presence of the ester and pyrazine functional groups. A structural analogue, Ethyl 6-bromopyrazine-2-carboxylate, has a calculated LogP of 1.4158, suggesting a degree of lipophilicity that makes it well-suited for normal-phase chromatography. The primary impurities encountered during its synthesis are often related to starting materials or side-products such as regioisomers or N-substituted derivatives.
The purification strategy outlined here employs a silica gel stationary phase, a polar adsorbent, and a non-polar mobile phase mixture of hexane and ethyl acetate.[1] By gradually increasing the polarity of the mobile phase, non-polar impurities are eluted first, followed by the target compound, while more polar impurities are retained longer on the column.
Experimental Protocol
This protocol is optimized for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different sample loads.
1. Materials and Equipment:
-
Stationary Phase: Silica gel, 230-400 mesh
-
Mobile Phase:
-
Solvent A: n-Hexane, HPLC grade
-
Solvent B: Ethyl acetate, HPLC grade
-
-
Sample: Crude this compound
-
Equipment:
-
Automated flash chromatography system
-
Pre-packed silica gel column (e.g., 40 g)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glassware (flasks, beakers, etc.)
-
2. Pre-Chromatography Preparation (TLC Analysis):
Before performing the flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plates in the prepared eluent mixtures.
-
Visualize the developed plates under a UV lamp.
-
The optimal mobile phase is the one that provides a good separation of the target compound from its impurities, with an Rf value for the target compound of approximately 0.2-0.4. A literature precedent for a similar pyrazine derivative suggests a starting point of 4:1 petroleum ether/ethyl acetate.
3. Flash Chromatography Procedure:
-
Sample Preparation: Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
Column Equilibration: Equilibrate the pre-packed silica gel column with the initial mobile phase composition (e.g., 95:5 Hexane/Ethyl Acetate) until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Begin the elution with the initial mobile phase composition. A gradient elution is recommended for optimal separation. A typical gradient might be:
-
0-2 Column Volumes (CV): 5% Ethyl Acetate in Hexane (isocratic)
-
2-12 CV: Linear gradient from 5% to 30% Ethyl Acetate in Hexane
-
12-15 CV: 30% Ethyl Acetate in Hexane (isocratic)
-
-
Fraction Collection: Collect fractions based on the UV chromatogram. The target compound is expected to elute as the major peak after any less polar impurities.
-
Purity Analysis: Analyze the collected fractions containing the desired compound by TLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes the key parameters for the purification of this compound by flash column chromatography.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 g pre-packed column |
| Mobile Phase | Hexane (A) / Ethyl Acetate (B) |
| Elution Method | Gradient Elution |
| Flow Rate | 30-40 mL/min |
| Detection Wavelength | 254 nm |
| Typical Sample Load | 1.0 g crude material |
| Expected Rf of Product | ~0.3 (in 8:2 Hexane/Ethyl Acetate)* |
| Expected Yield | >85% (dependent on crude purity) |
| Expected Purity | >98% (by HPLC) |
*Note: The optimal mobile phase and resulting Rf value should be determined by TLC prior to column chromatography as it can vary based on the specific impurities present.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following the outlined steps, researchers can consistently obtain the target compound in high purity, which is essential for its use in pharmaceutical research and development. The use of a preliminary TLC analysis to fine-tune the mobile phase composition is critical for achieving optimal separation.
References
Application of Ethyl 6-chloropyrazine-2-carboxylate in the Synthesis of Anti-Tuberculosis Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloropyrazine-2-carboxylate is a key starting material in the synthesis of a variety of pyrazinamide analogues, a class of compounds with significant potential as anti-tuberculosis agents. Pyrazinamide itself is a cornerstone of first-line tuberculosis treatment, and the development of new derivatives is a critical area of research to combat drug-resistant strains of Mycobacterium tuberculosis. This application note provides detailed protocols and data for the synthesis of anti-tuberculosis agents starting from this compound, focusing on the generation of bioactive carboxamide derivatives.
Synthetic Pathways
The primary route for utilizing this compound in the synthesis of anti-tuberculosis agents involves a two-step process. First, the ethyl ester is hydrolyzed to its corresponding carboxylic acid, 6-chloropyrazine-2-carboxylic acid. This acid is then activated and coupled with various amines to produce a library of N-substituted pyrazine-2-carboxamides.
Caption: Synthetic workflow from this compound to anti-tuberculosis agents.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 6-Chloropyrazine-2-carboxylic acid
This protocol is adapted from a green chemistry approach for the hydrolysis of a similar methyl ester.[1][2]
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve this compound (1 equivalent) in a minimal amount of a suitable organic solvent (e.g., THF) if necessary, although direct addition to the aqueous base is preferred for a greener process.
-
Prepare a solution of lithium hydroxide (1.01 equivalents) in water.
-
Add the ethyl ester to the LiOH solution with stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
A precipitate of 6-chloropyrazine-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
For any remaining product in the filtrate, extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Combine all solid products and dry under vacuum.
Protocol 2: Synthesis of N-substituted 6-chloropyrazine-2-carboxamides
This protocol involves the conversion of the carboxylic acid to an acyl chloride followed by amidation.[3][4][5]
Materials:
-
6-Chloropyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or 2,4,6-trichlorobenzoyl chloride (TCBC)[3][5]
-
Substituted amine (e.g., substituted anilines, benzylamines)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (if using TCBC)[5]
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Method A: Using Thionyl Chloride [4]
-
To a solution of 6-chloropyrazine-2-carboxylic acid (1 equivalent) in dry toluene, add thionyl chloride (1.5 equivalents) under an inert atmosphere.
-
Reflux the mixture for 1-2 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 6-chloropyrazine-2-carbonyl chloride is used in the next step without further purification.
-
Dissolve the crude acyl chloride in dry DCM.
-
In a separate flask, dissolve the desired substituted amine (1 equivalent) and pyridine (1.2 equivalents) in dry DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).
Method B: Using 2,4,6-trichlorobenzoyl chloride (TCBC) [5]
-
In a round-bottom flask, mix 6-Chloropyrazine-2-carboxylic acid (1 equivalent), TCBC (1 equivalent), and TEA (1 equivalent) in THF and stir for 20 minutes at room temperature.
-
Add DMAP (1 equivalent) to the mixture, followed by the dropwise addition of the corresponding amine (0.25 equivalents).
-
Heat the mixture at 50-55 °C for 1 hour.
-
After cooling, filter the mixture and extract with dichloromethane.
-
Wash the organic layer sequentially with 5% hydrochloric acid, 5% sodium hydroxide, 5% sodium carbonate, and water.
-
Dry the organic layer and evaporate the solvent.
-
Purify the crude product by chromatography.[5]
Quantitative Data Summary
The following tables summarize the anti-tuberculosis activity of various synthesized pyrazine-2-carboxamide derivatives.
Table 1: Anti-tuberculosis Activity of N-phenyl Pyrazine-2-Carboxamide Derivatives
| Compound ID | R Group on Phenyl Ring | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 1 | 4-Trifluoromethyl | <2 | [4] |
| 2 | 2-Bromo-3-methyl | <2 | [4] |
| 3 | 3-Iodo-4-methyl | <2 | [4] |
| 4 | 3,5-bis-Trifluoromethyl | - (72% inhibition) | [6][7] |
| 5 | 3-Methyl | - | [6][7] |
| 6 | 4c (unspecified) | 25 | [4] |
| Pyrazinamide | - | 6.25 | [4] |
Table 2: Anti-tuberculosis Activity of 3-benzylaminopyrazine-2-carboxamides [7]
| Compound ID | R Group on Benzyl Ring | MIC (µM) vs. M. tuberculosis H37Rv |
| 4 | 3-CF₃ | 42 |
| 8 | 4-CH₃ | 6 |
| 9 | 4-NH₂ | - |
| 12 | Unspecified | - |
| Pyrazinamide | - | - |
Mechanism of Action
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[3][4] POA is believed to have multiple targets within M. tuberculosis, primarily disrupting membrane energetics and inhibiting essential enzymes.[3][4] Analogs synthesized from this compound are designed to mimic the action of POA or to have novel mechanisms of action. One key target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway.
Caption: Proposed mechanism of action for pyrazinamide analogues.
Conclusion
This compound serves as a versatile and crucial starting material for the synthesis of novel pyrazinamide analogues with potent anti-tuberculosis activity. The synthetic routes are well-established, primarily involving hydrolysis followed by amidation. The resulting N-substituted 6-chloropyrazine-2-carboxamides have demonstrated significant inhibitory activity against M. tuberculosis, highlighting the potential of this chemical scaffold in the development of new drugs to combat tuberculosis. Further exploration of the structure-activity relationships of these compounds will be instrumental in designing the next generation of anti-TB agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Ethyl 6-chloropyrazine-2-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 6-chloropyrazine-2-carboxylate as a key fragment in the discovery of novel therapeutic agents. The document outlines its application in the synthesis of various biologically active molecules, particularly in the realm of antimicrobial drug discovery, and provides detailed protocols for synthesis and biological evaluation.
Introduction to this compound as a Drug Fragment
This compound is a versatile heterocyclic building block employed in fragment-based drug discovery (FBDD). Its pyrazine core is a recognized pharmacophore present in numerous FDA-approved drugs.[1] The chlorine atom at the 6-position and the ethyl ester at the 2-position offer reactive handles for facile chemical modification, allowing for the exploration of chemical space and the optimization of fragment hits into lead compounds. This fragment is particularly valuable for generating libraries of derivatives to probe biological targets such as enzymes and receptors.
The pyrazine ring system is known for its ability to participate in hydrogen bonding and aromatic interactions, which are crucial for molecular recognition at the active sites of biological targets. The chloro-substituent can be readily displaced via nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.[2]
Application in Antimicrobial Drug Discovery
A significant application of the this compound fragment is in the development of novel antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Targeting InhA in Mycobacterium tuberculosis
The enoyl-ACP reductase (InhA) is a crucial enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II) and a validated target for antitubercular drugs. Derivatives of this compound have been designed and synthesized as potential InhA inhibitors.
Below is a diagram illustrating the role of InhA in the FAS-II pathway and its inhibition.
Synthesis of Bioactive Pyrazine Derivatives
The general synthetic scheme to generate novel pyrazine-2-carboxamides from this compound involves initial hydrolysis to the corresponding carboxylic acid, followed by amidation.
Experimental Protocols
General Synthesis of 6-Chloropyrazine-2-carboxamide Derivatives
This protocol is adapted from the synthesis of 6-chloropyrazine-2-carboxylic acid derivatives.[3][4]
Materials:
-
6-Chloropyrazine-2-carboxylic acid
-
2,4,6-trichlorobenzoyl chloride (TCBC) or Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Appropriate primary or secondary amine
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
5% Hydrochloric acid (HCl) solution
-
5% Sodium hydroxide (NaOH) solution
-
5% Sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for extraction and filtration
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-chloropyrazine-2-carboxylic acid (1 equivalent) in anhydrous THF.
-
Add triethylamine (1 equivalent) and cool the mixture in an ice bath.
-
Slowly add TCBC (1 equivalent) or thionyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to stir at room temperature for 20 minutes to form the acyl chloride or mixed anhydride intermediate.[4]
-
Amidation: To the same flask, add DMAP (1 equivalent) followed by the dropwise addition of the desired amine (1-1.2 equivalents).
-
Heat the reaction mixture to 50-55 °C and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% HCl, 5% NaOH, 5% Na₂CO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 6-chloropyrazine-2-carboxamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.
Antimycobacterial Activity Assay (MIC Determination)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis.
Materials:
-
Synthesized pyrazine derivatives
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Resazurin dye solution
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO or vehicle)
-
Incubator at 37 °C
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO. Perform serial two-fold dilutions in Middlebrook 7H9 broth in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the diluted compounds. Include positive and negative control wells.
-
Incubation: Seal the plates and incubate at 37 °C for 7-14 days.
-
MIC Determination: After incubation, add resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Quantitative Data Summary
The following tables summarize the biological activity of various pyrazine derivatives synthesized using the this compound fragment.
Table 1: Antitubercular Activity of 6-Alkylamino-N-phenylpyrazine-2-carboxamides against M. tuberculosis H37Rv
| Compound | Alkyl Chain | MIC (µM) | Reference |
| 3e | Heptylamino | 5-10 | [5] |
| 4e | Heptylamino | 5-10 | [5] |
| - | Hexylamino | Active | [5] |
| - | Octylamino | Active | [5] |
Table 2: Antibacterial Activity of 6-Alkylamino-N-phenylpyrazine-2-carboxamides against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC (µM) | Reference |
| Best Derivative | 7.8 | [5] |
Table 3: Antitubercular Activity of 3-Benzylaminopyrazine-2-carboxamides against M. tuberculosis H37Rv
| Compound | R-group on Benzyl | MIC (µM) | IC₅₀ (HepG2, µM) | Reference |
| 8 | 4-methyl | 6 | ≥ 250 | [6] |
| 4 | 3-CF₃ | 42 | - | [6] |
| 9 | 4-NH₂ | - | - | [6] |
| 12 | 4-CF₃ | - | - | [6] |
Table 4: Cytotoxicity of Active Compounds
| Compound | Cell Line | Cytotoxicity | Reference |
| Active 6-Alkylamino Derivatives | Various cell lines | Non-toxic up to 100 µM | [5] |
| Compound 8 | HepG2 | IC₅₀ ≥ 250 µM | [6] |
Conclusion
This compound is a valuable and versatile fragment for the generation of novel drug candidates. Its utility has been demonstrated in the synthesis of potent antimicrobial agents, particularly those targeting Mycobacterium tuberculosis. The straightforward and adaptable synthetic protocols, combined with the significant biological activities observed for its derivatives, underscore the importance of this fragment in medicinal chemistry and drug discovery pipelines. The provided protocols and data serve as a foundational guide for researchers aiming to leverage this privileged scaffold in their own discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of Ethyl 6-chloropyrazine-2-carboxylate
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust two-step synthetic pathway, commencing with the oxidation of 2-chloro-6-methylpyrazine to 6-chloropyrazine-2-carboxylic acid, followed by a Fischer esterification to yield the target compound. This application note includes detailed experimental procedures, tabulated quantitative data for easy reference, and workflow diagrams to ensure clarity and reproducibility.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The pyrazine core is a prominent scaffold in numerous biologically active molecules. The strategic placement of the chloro and ethyl carboxylate functionalities allows for diverse downstream chemical modifications, making it a versatile intermediate for drug discovery and development.
This protocol outlines a scalable and efficient synthesis suitable for laboratory settings, designed to produce gram-scale quantities of high-purity this compound.
Synthetic Pathway Overview
The synthesis is performed in two main steps, starting from the commercially available 2-chloro-6-methylpyrazine.
Step 1: Oxidation The methyl group of 2-chloro-6-methylpyrazine is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate, to yield the intermediate, 6-chloropyrazine-2-carboxylic acid.
Step 2: Fischer Esterification The resulting 6-chloropyrazine-2-carboxylic acid is then esterified using an excess of ethanol in the presence of an acid catalyst to produce the final product, this compound. The Fischer esterification is a reliable and well-established method for producing esters from carboxylic acids and alcohols.[1][2][3]
References
Application Note: Characterization of Ethyl 6-chloropyrazine-2-carboxylate using HPLC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analytical characterization of Ethyl 6-chloropyrazine-2-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. The protocols described herein utilize High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. These methods are fundamental for ensuring the identity, purity, and quality of the compound in research and drug development settings.
Part 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of chemical compounds by separating them from potential impurities. A reverse-phase HPLC method is presented here as a robust approach for the analysis of this compound.
Experimental Protocol: HPLC Method
A standard reverse-phase HPLC method is employed for the analysis. The following conditions are a representative starting point and may require optimization based on the specific instrumentation and impurity profile.
1. Instrumentation and Consumables:
-
HPLC System with a UV-Vis Detector
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm[1]
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (Re-equilibration)
-
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Data Presentation: Expected HPLC Results
The primary result from the HPLC analysis is the purity of the sample, typically reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Expected Value |
| Retention Time (Rt) | Compound-specific; to be determined with a reference standard |
| Purity | >95% (Typical for commercial-grade material)[2] |
| Peak Shape | Symmetrical (Tailing factor close to 1.0) |
Part 2: Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique used to determine the precise molecular structure of a compound. ¹H (proton) and ¹³C (carbon-13) NMR are standard methods for the characterization of organic molecules like this compound.
Experimental Protocol: NMR Method
1. Instrumentation and Consumables:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR Tubes (5 mm)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) containing Tetramethylsilane (TMS) as an internal standard (0 ppm).[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
2. Data Acquisition Parameters:
-
¹H NMR:
-
Operating Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64
-
Temperature: 25 °C (298 K)
-
-
¹³C NMR:
-
Operating Frequency: 100 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Temperature: 25 °C (298 K)
-
NMR Analysis Workflow
References
Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl 6-chloropyrazine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl 6-chloropyrazine-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, categorized by the synthetic approach. Two primary routes for the synthesis of this compound are commonly employed:
-
Route A: Esterification of 6-chloropyrazine-2-carboxylic acid.
-
Route B: Chlorination of an ethyl pyrazine-2-carboxylate precursor.
Route A: Esterification of 6-chloropyrazine-2-carboxylic acid
This route typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethanol in the presence of an acid catalyst (Fischer Esterification) or after activation of the carboxylic acid.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incomplete reaction (Fischer Esterification): The Fischer esterification is a reversible reaction. | - Use a large excess of ethanol to shift the equilibrium towards the product.- Remove water as it forms, for example, by using a Dean-Stark apparatus.- Increase the reaction time or temperature, monitoring for potential side reactions. |
| Ineffective activation of the carboxylic acid: If using an activating agent (e.g., SOCl₂, TCBC), it may have degraded or the reaction conditions may be suboptimal. | - Use fresh or properly stored activating agents.- Ensure anhydrous conditions, as moisture can quench the activating agent.- Optimize the reaction temperature and time for the activation step. |
| Poor quality starting material: Impurities in the 6-chloropyrazine-2-carboxylic acid can interfere with the reaction. | - Confirm the purity of the starting material by analytical methods (e.g., NMR, melting point).- Purify the starting material if necessary (e.g., by recrystallization). |
Issue 2: Presence of Unreacted Starting Material in the Product
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature. | - Increase the reaction duration or temperature and monitor the reaction progress by TLC or GC. |
| Equilibrium not sufficiently shifted towards the product (Fischer Esterification). | - As in Issue 1, use excess ethanol and/or remove water. |
| Inefficient purification. | - Optimize the purification method. Unreacted carboxylic acid can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired ester will remain in the organic layer. |
Issue 3: Formation of a Carboxylic Acid Impurity (Hydrolysis)
| Possible Cause | Suggested Solution |
| Hydrolysis of the ester during workup: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic aqueous conditions, especially at elevated temperatures. | - Perform aqueous washes at room temperature or below.- Use a mild base (e.g., sodium bicarbonate) for neutralization and keep the contact time brief.- Promptly dry the organic layer after aqueous extraction. |
Route B: Chlorination of Ethyl 6-hydroxypyrazine-2-carboxylate
This route involves the conversion of the hydroxyl group on the pyrazine ring to a chloride, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Issue 1: Low Yield of Chlorinated Product
| Possible Cause | Suggested Solution |
| Incomplete chlorination: The reaction may not have gone to completion. | - Increase the reaction time or temperature, monitoring for decomposition.- Use a slight excess of the chlorinating agent. |
| Degradation of the chlorinating agent: POCl₃ and SOCl₂ are sensitive to moisture. | - Use fresh, high-purity chlorinating agents and ensure all glassware and solvents are dry. |
| Side reactions: The pyrazine ring can be susceptible to degradation under harsh chlorinating conditions. | - Carefully control the reaction temperature. Stepwise addition of the chlorinating agent at a lower temperature may be beneficial.- The use of a base, such as pyridine or triethylamine, can sometimes moderate the reaction and scavenge HCl produced. |
Issue 2: Formation of Dichlorinated Byproducts
| Possible Cause | Suggested Solution |
| Over-chlorination: Harsh reaction conditions or a large excess of the chlorinating agent can lead to the chlorination of other positions on the pyrazine ring. | - Use a stoichiometric amount or only a slight excess of the chlorinating agent.- Control the reaction temperature and time carefully. |
| Presence of activating groups: Other substituents on the pyrazine ring may activate it towards further electrophilic substitution. | - This is inherent to the substrate. Milder chlorinating conditions are necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions depend on the synthetic route chosen:
-
For esterification of 6-chloropyrazine-2-carboxylic acid (Route A):
-
Incomplete esterification: Leaving unreacted starting material.
-
Hydrolysis: The product ester can hydrolyze back to the carboxylic acid during aqueous workup.
-
-
For chlorination of ethyl 6-hydroxypyrazine-2-carboxylate (Route B):
-
Incomplete chlorination: Resulting in residual starting material.
-
Over-chlorination: Leading to the formation of dichlorinated pyrazine byproducts.
-
Ring degradation: Under harsh acidic conditions, the pyrazine ring can decompose.
-
N-alkylation: While less common for the pyrazine ring itself, if there are susceptible nitrogen atoms, alkylation can be a side reaction.
-
Q2: How can I effectively purify the crude this compound?
A2: A combination of techniques is often most effective:
-
Aqueous Workup: After the reaction, a standard workup involves washing the organic layer with water, a mild base (like sodium bicarbonate solution to remove acidic impurities such as unreacted carboxylic acid or HCl), and finally with brine.
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Column Chromatography: This is a very effective method for separating the desired product from both more polar (e.g., the starting carboxylic acid) and less polar (e.g., non-polar byproducts) impurities. A silica gel column with a gradient elution system, typically using hexanes and ethyl acetate, is a common choice.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. The choice of solvent will require some experimentation.
Q3: My NMR spectrum shows an unexpected singlet in the aromatic region. What could it be?
A3: An unexpected singlet in the aromatic region could indicate a symmetrically substituted pyrazine ring. For example, if you started with a 2,6-disubstituted pyrazine, a side reaction leading to a symmetrical byproduct could result in a single aromatic proton signal. In the context of chlorination, a potential byproduct like 2,6-dichloropyrazine would show a singlet in the aromatic region.
Experimental Protocols
Protocol 1: Esterification of 6-chloropyrazine-2-carboxylic acid via Acyl Chloride
This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ethanol.
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloropyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene. Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture to reflux and stir until the reaction is complete (monitor by the cessation of gas evolution and TLC).
-
Esterification: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the resulting crude acyl chloride in an anhydrous solvent like dichloromethane. In a separate flask, prepare a solution of ethanol (2.0 - 3.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane. Cool the ethanol solution to 0 °C and add the acyl chloride solution dropwise with stirring.
-
Workup and Purification: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Esterification
Caption: Troubleshooting workflow for low yield in esterification.
Decision Pathway for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Optimizing reaction yield for the synthesis of Ethyl 6-chloropyrazine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Ethyl 6-chloropyrazine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Fischer esterification of 6-chloropyrazine-2-carboxylic acid with ethanol using an acid catalyst. This reaction is an equilibrium process, and various techniques can be employed to drive it towards the formation of the desired ester product.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are 6-chloropyrazine-2-carboxylic acid and absolute ethanol. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to facilitate the reaction.
Q3: What is the general reaction mechanism?
A3: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (carboxylic acid) from the product (ester). The disappearance of the carboxylic acid spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to equilibrium. | - Use a large excess of ethanol (it can also serve as the solvent) to shift the equilibrium towards the product side. - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Insufficient catalysis. | - Ensure the appropriate amount of acid catalyst is used. A catalytic amount (e.g., 1-5 mol%) is typically sufficient. - Consider using a stronger acid catalyst if the reaction is sluggish. | |
| Low reaction temperature. | - Increase the reaction temperature to the reflux temperature of the solvent (ethanol) to increase the reaction rate. | |
| Reaction time is too short. | - Monitor the reaction by TLC and continue until the starting material is consumed. Reaction times can vary from a few hours to overnight. | |
| Presence of Unreacted Starting Material | Incomplete reaction. | - Refer to the solutions for "Low Reaction Yield". |
| Inefficient purification. | - During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid. | |
| Formation of Side Products | Hydrolysis of the ester. | - Ensure all reagents and glassware are dry to prevent the reverse reaction (hydrolysis) from occurring. |
| Darkening of the reaction mixture. | - This may indicate decomposition at high temperatures. Avoid excessive heating. If necessary, consider using a milder acid catalyst or a lower reaction temperature for a longer duration. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during work-up. | - Ensure the aqueous phase is saturated with a salt (e.g., NaCl) to decrease the solubility of the ester. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Emulsion formation during extraction. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. |
Experimental Protocols
Key Experiment: Fischer Esterification of 6-chloropyrazine-2-carboxylic acid
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
6-chloropyrazine-2-carboxylic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Dichloromethane
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropyrazine-2-carboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data)
| Entry | Catalyst (mol%) | Ethanol (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (1) | 10 | Reflux | 6 | 75 |
| 2 | H₂SO₄ (1) | 20 | Reflux | 6 | 85 |
| 3 | H₂SO₄ (5) | 20 | Reflux | 4 | 90 |
| 4 | TsOH (5) | 20 | Reflux | 8 | 88 |
| 5 | H₂SO₄ (1) | 20 | 50 | 12 | 60 |
Visualizations
Caption: Reaction pathway for the Fischer esterification of 6-chloropyrazine-2-carboxylic acid.
Caption: A troubleshooting workflow for optimizing the reaction yield.
Caption: Key parameters influencing the reaction yield.
Troubleshooting low yields in Suzuki coupling with Ethyl 6-chloropyrazine-2-carboxylate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions with Ethyl 6-chloropyrazine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield with this compound in my Suzuki coupling reaction?
A1: Low yields with this substrate are common and can be attributed to several factors. The pyrazine ring is electron-deficient, which can deactivate the palladium catalyst.[1][2] Additionally, the chlorine atom is a less reactive leaving group compared to bromine or iodine, making the initial oxidative addition step of the catalytic cycle more challenging.[3][4] The nitrogen atoms in the pyrazine ring can also coordinate with the palladium catalyst, inhibiting its activity.[2][5]
Q2: What are the most critical parameters to optimize for this specific reaction?
A2: The most critical parameters to optimize are the choice of palladium catalyst and ligand, the base, and the solvent system.[6][7][8] For challenging substrates like electron-deficient heteroaryl chlorides, highly active catalyst systems are often necessary.[1][9]
Q3: What are common side reactions, and how can I minimize them?
A3: Common side reactions include protodeboronation of the boronic acid and homocoupling of the boronic acid.[2][10] Protodeboronation can be minimized by using anhydrous solvents, using boronic esters (like pinacol esters) instead of boronic acids, or by choosing the right base.[10][11] Homocoupling can be reduced by ensuring the reaction is thoroughly degassed to remove oxygen.[11]
Q4: How can I tell if my catalyst is deactivated?
A4: Catalyst deactivation may be indicated by a stalled reaction where starting material is no longer consumed, or by the formation of palladium black. The nitrogen atoms on the pyrazine ring are known to coordinate with the palladium center, leading to catalyst inhibition.[2][5] Using bulky ligands can help prevent this.[1]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst System | For electron-deficient heteroaryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ may be ineffective.[12] Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are recommended.[1][11] Pre-formed palladium precatalysts can also be more effective. |
| Incorrect Base | The base is crucial for the transmetalation step.[4] If you are using a weak base, try a stronger one. Common effective bases for this type of coupling include K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][11] The optimal base is often solvent-dependent. |
| Low Reaction Temperature | Aryl chlorides often require higher temperatures for the oxidative addition to occur.[4] Gradually increase the reaction temperature, for example, from 80°C to 100-110°C, while monitoring for product formation and decomposition.[1] |
| Poor Solvent Choice | The solvent can significantly impact the reaction.[6] Aprotic polar solvents like dioxane, toluene, or DMF, often in a mixture with water, are commonly used.[1][13] For instance, a toluene/water or dioxane/water mixture can be effective. |
Problem: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Protodeboronation | This is the undesired cleavage of the C-B bond of the boronic acid. Consider switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester).[11] Using anhydrous conditions or selecting a different base may also help.[10] |
| Homocoupling | This is the self-coupling of the boronic acid. This side reaction is often promoted by the presence of oxygen.[11] Ensure your reaction mixture and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[14] |
| Hydrolysis of Ester | The presence of a strong base and water can lead to the hydrolysis of the ethyl ester on your pyrazine substrate. If this is observed, consider using a non-aqueous solvent system or a weaker base. |
Data Summary
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Na₂CO₃ | DMF/H₂O | 100 | 98 | [15] |
| K₂CO₃ | Toluene/H₂O | 100-110 | Good to Excellent | [1] |
| K₃PO₄ | Dioxane | 110 | Good to Excellent | [16] |
| Cs₂CO₃ | Dioxane | 80 | 96 | [17] |
| NaOH | MeOH/H₂O | Room Temp | 96.3 | [6] |
Note: Yields are highly substrate-dependent and these values serve as a general guideline.
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Toluene/H₂O | K₂CO₃ | 100-110 | High | [1][13] |
| Dioxane/H₂O | K₂CO₃ | 85 | High | [18] |
| Anhydrous Dioxane | K₃PO₄ | 110 | High | [16] |
| DMF/H₂O | Na₂CO₃ | 100 | High | [19] |
| Anhydrous Methanol | K₃PO₄·3H₂O | Reflux | 78.9 | [6] |
Note: The choice of base and solvent are often interconnected for optimal results.
Experimental Protocol: Suzuki Coupling of this compound
This is a generalized procedure and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
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Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
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Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and potassium phosphate.
-
Solvent Addition: Add the degassed anhydrous dioxane via syringe.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[20]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
Preventing catalyst poisoning in cross-coupling reactions of chloropyrazines
Welcome to the Technical Support Center for preventing catalyst poisoning in cross-coupling reactions of chloropyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to overcome common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling of Chloropyrazines
Q: My Suzuki-Miyaura reaction with a chloropyrazine substrate is resulting in a low or no yield. What are the primary causes and how can I troubleshoot this?
A: Low or no product formation is a common challenge when working with chloropyrazines. This is often attributed to two main factors: the inherent low reactivity of the C-Cl bond and catalyst inhibition by the pyrazine nitrogen atoms. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Initial Troubleshooting Steps:
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical for activating the strong C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]
-
Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos and XPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[2] The use of palladium precatalysts (e.g., G3 or G4 palladacycles) is also recommended as they form the active Pd(0) species more cleanly and efficiently.[3]
-
-
Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and potential to cause side reactions are important considerations.
-
Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[4] If solubility is an issue, consider a different solvent system or a soluble organic base.
-
-
Reaction Conditions: Temperature and reaction time play a significant role.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.
-
Recommendation: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (e.g., Argon or Nitrogen). The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst.[5]
-
Problem 2: Catalyst Deactivation and Formation of Palladium Black
Q: I am observing the formation of palladium black in my reaction, and the reaction has stalled. What is causing this, and how can I prevent it?
A: The formation of palladium black indicates the agglomeration of the palladium catalyst into an inactive state. This is a common sign of catalyst deactivation.
Potential Causes and Solutions:
-
Ligand Degradation or Insufficient Ligand: The phosphine ligands used to stabilize the palladium catalyst can degrade, especially at high temperatures.
-
Recommendation: Use a higher ligand-to-palladium ratio or switch to more robust ligands like the Buchwald-type biarylphosphines.
-
-
Inhibition by Pyrazine Nitrogen: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition and decomposition.[4]
-
Recommendation: Employ bulky, electron-rich phosphine ligands that can sterically shield the palladium center and favor the desired catalytic pathway.[5]
-
-
Presence of Impurities: Trace impurities in the starting materials, solvents, or base can act as catalyst poisons.
-
Recommendation: Use high-purity reagents and solvents. If impurities are suspected, purification of the starting materials is recommended.
-
Frequently Asked Questions (FAQs)
Q1: Which pyrazine halide is the most reactive in cross-coupling reactions?
A1: The reactivity of pyrazine halides generally follows the order: I > Br > Cl.[4] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore most easily undergoing oxidative addition in the catalytic cycle. Chloropyrazines are the most challenging substrates due to the strength of the C-Cl bond.[4]
Q2: What are the most common side reactions in cross-coupling reactions with pyrazines?
A2: The most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of the coupling partners.
-
Protodeboronation: This occurs when the C-B bond of the boronic acid is cleaved. To minimize this, use anhydrous solvents and reagents, and consider using boronic esters (e.g., pinacol esters) which can have enhanced stability.[5]
-
Homocoupling: This can be promoted by the presence of oxygen. Ensuring a strictly oxygen-free environment by thoroughly degassing all reagents and maintaining an inert atmosphere can minimize this side reaction.[5]
Q3: Can I perform a Buchwald-Hartwig amination on a chloropyrazine?
A3: Yes, but it can be challenging due to the low reactivity of aryl chlorides in this reaction. Success often requires the use of specialized, highly active catalyst systems.
-
Recommendation: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand. Screening of bases is also critical, with strong, non-nucleophilic bases like NaOtBu or LHMDS often being required. Ensure strictly anhydrous conditions, as moisture can deactivate the catalyst and the base.[3]
Data Presentation
The following tables summarize yields for Suzuki-Miyaura coupling reactions with chloropyrazines and related chloropyridines under various conditions, providing a reference for expected outcomes and aiding in the selection of optimal reaction parameters.
Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Source |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | [2] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | [2] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | [2] |
Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.
Table 2: Conditions for Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h/min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 h | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 h | 90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 15 min | 92 |
| 4 | 2-Furylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 15 min | 88 |
Data compiled from similar reactions described in the literature.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrazine (Conventional Heating)
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrazine
-
Reagent Preparation: To an oven-dried reaction vessel, add the chloropyrazine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., a G3 or G4 palladacycle, 0.02 mmol, 2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Mandatory Visualization
Caption: A workflow for troubleshooting low yields in chloropyrazine cross-coupling reactions.
Caption: Common catalyst deactivation pathways and their respective mitigation strategies.
References
Technical Support Center: Ethyl 6-chloropyrazine-2-carboxylate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Ethyl 6-chloropyrazine-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Q1: My final product shows a persistent impurity with a similar polarity after column chromatography. What could it be and how can I remove it?
This is a common issue, and the persistent impurity is likely an isomer formed during synthesis, such as Ethyl 5-chloropyrazine-2-carboxylate. Isomeric impurities often co-elute due to their similar polarities.
Recommended Solutions:
-
Optimize Column Chromatography:
-
Solvent System Gradient: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A slow increase in polarity can improve the separation of closely related isomers.
-
High-Performance Liquid Chromatography (HPLC): For very persistent isomers, preparative HPLC with a suitable column (e.g., C18) and a carefully optimized mobile phase (e.g., acetonitrile/water or methanol/water) may be necessary.[1][2]
-
-
Recrystallization: Attempt fractional recrystallization using a solvent system in which the solubility of the desired product and the impurity differ significantly at different temperatures. A list of potential solvent systems is provided in the FAQ section.
-
Distillation: For liquid products, Kugelrohr distillation under high vacuum can be effective in separating isomers with slightly different boiling points.[3]
Q2: After purification, I observe residual starting materials in my NMR or GC-MS analysis. How can I remove them?
The presence of unreacted starting materials, such as chloropyrazine or ethyl pyruvate, indicates an incomplete reaction or inefficient initial work-up.
Recommended Solutions:
-
Aqueous Wash: Perform an aqueous wash of the crude product solution. An acidic wash (e.g., dilute HCl) can help remove basic starting materials, while a basic wash (e.g., saturated sodium bicarbonate) can remove acidic impurities.
-
Kugelrohr Distillation: Excess volatile starting materials like ethyl pyruvate can often be removed by Kugelrohr distillation at a relatively low temperature and high vacuum before proceeding with further purification of the main product.[3]
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Column Chromatography: A well-packed silica gel column with an appropriate eluent system should effectively separate the product from most starting materials.
Q3: My purified product is colored, suggesting the presence of degradation products or other colored impurities. What are the likely causes and solutions?
Color in the final product can arise from the degradation of the pyrazine ring or the presence of highly conjugated byproducts.
Recommended Solutions:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter through Celite to remove the charcoal and adsorbed colored impurities.
-
Recrystallization: Recrystallization is often very effective at excluding colored impurities from the crystal lattice of the desired compound.
-
Minimize Exposure to Light and Heat: Pyrazine derivatives can be sensitive to light and heat. Store the compound in a cool, dark place and minimize exposure to high temperatures during purification.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can be categorized as follows:
-
Isomeric Byproducts: The most common is likely Ethyl 5-chloropyrazine-2-carboxylate, formed due to non-selective chlorination of the pyrazine ring.
-
Unreacted Starting Materials: Residual chloropyrazine, ethyl pyruvate, or other reagents used in the synthesis.
-
Side-Reaction Products: Products from competing side reactions, which can vary depending on the synthetic route.
-
Degradation Products: The pyrazine ring can be susceptible to degradation under harsh reaction or work-up conditions.
Q2: What are the recommended recrystallization solvents for this compound?
The choice of solvent is critical for successful recrystallization. Based on the structure (an ester with a heterocyclic aromatic ring), here are some suggested solvent systems to screen:
| Solvent System | Rationale |
| Ethanol/Water | The compound may be soluble in hot ethanol and less soluble upon the addition of water as an anti-solvent. |
| Ethyl Acetate/Hexanes | A common and effective system for compounds of moderate polarity.[4] |
| Dichloromethane/Hexanes | Another good option for compounds of moderate polarity. |
| Toluene/Hexanes | Toluene can be a good solvent for aromatic compounds. |
| Isopropanol/Water | Similar to ethanol/water, offering a different solubility profile. |
Q3: What are the typical conditions for column chromatography purification?
A general protocol for silica gel column chromatography is as follows:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting point is a 9:1 to 4:1 ratio of hexanes:ethyl acetate.[3][5] |
| Elution | Isocratic elution can be used if the separation is good, or a gradient elution with a gradual increase in the polar solvent for more challenging separations. |
| Monitoring | Thin Layer Chromatography (TLC) should be used to monitor the fractions. |
Q4: How can I assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting closely related impurities. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are present in sufficient concentration.
-
Differential Scanning Calorimetry (DSC): Can be used as an orthogonal method to determine the absolute purity of a highly purified sample.[1]
General Purification Workflow
Caption: A general experimental workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Column Chromatography for Purification of a Pyrazine Derivative
This protocol is adapted from a procedure used for a similar compound and can be optimized for this compound.[3][5]
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (e.g., ethyl acetate). A typical starting mobile phase could be 5% ethyl acetate in hexanes, gradually increasing to 20-30%.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal. If still no crystals form, add an anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Scaling Up: Once a suitable solvent system is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Cooling and Filtration: Allow the solution to cool slowly. Collect the resulting crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
Optimization of base and ligand for Ethyl 6-chloropyrazine-2-carboxylate functionalization
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the optimization of base and ligand in the functionalization of Ethyl 6-chloropyrazine-2-carboxylate.
General Troubleshooting & FAQs
This section addresses common issues that can arise during the synthesis and functionalization of pyrazine derivatives.
Q1: My reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazine functionalization can stem from several factors.[1][2] Key areas to investigate include:
-
Suboptimal Reaction Conditions: The choice of base, ligand, solvent, and temperature is critical and can significantly impact the yield. A systematic screening of these parameters is often necessary to find the optimal conditions for your specific substrate and coupling partner.[1]
-
Purity of Starting Materials: Impurities in your this compound, coupling partner, or reagents can lead to unwanted side reactions and the formation of byproducts, consuming starting materials and lowering the yield.[2] Always ensure the purity of your starting materials before use.
-
Incomplete Reaction: The reaction may not be proceeding to completion. You can try extending the reaction time or carefully increasing the temperature, while monitoring for potential product degradation.[1]
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Degradation of Product: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[1] If you suspect product degradation, consider using milder bases, lower temperatures, or adjusting the pH during workup.
-
Atmospheric Contamination: Many cross-coupling reactions are sensitive to oxygen and moisture. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., Argon or Nitrogen).
Functionalization Workflows
The functionalization of this compound is typically achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired C-C or C-N bond formation.
Caption: Decision workflow for functionalizing this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyrazine core and various aryl or vinyl groups using a boronic acid or ester.[3][4]
Troubleshooting & FAQs for Suzuki Coupling
Q1: My Suzuki coupling yield is low or the reaction is not proceeding. What should I troubleshoot?
A1: The success of a Suzuki coupling is highly dependent on the interplay between the base, ligand, and solvent.
-
Base Selection: The base is crucial for activating the organoboron reagent to facilitate transmetalation.[4][5] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Phosphates are often more effective for less reactive chloro-aromatics.
-
Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-deficient substrates like chloropyrazines, sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is frequently used. The aqueous phase is essential for dissolving the inorganic base and promoting the reaction.
Data Presentation: Representative Suzuki Coupling Optimization
The following table provides a sample screening process for optimizing a Suzuki coupling reaction. Yields are illustrative and will vary based on the specific boronic acid used.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 88 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | DME/H₂O | 85 | 75 |
Experimental Protocol: General Procedure for Suzuki Coupling
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To a flame-dried reaction vessel under an inert argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of carbon-nitrogen bonds, coupling primary or secondary amines with the chloropyrazine core.[6][7]
Troubleshooting & FAQs for Buchwald-Hartwig Amination
Q1: My amination reaction is sluggish and gives a poor yield. What are the most likely causes?
A1: This reaction is highly sensitive to the choice of base and ligand.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be used, especially if the substrate is base-sensitive.[8]
-
Ligand Choice: The correct ligand is critical. For coupling with aryl chlorides, highly active, sterically hindered biarylphosphine ligands are necessary. Generations of ligands have been developed, with common choices including XPhos, RuPhos, and BrettPhos.
-
Amine Nucleophilicity: Less nucleophilic amines may require more forcing conditions or more active catalyst systems to achieve good conversion.
Data Presentation: Representative Buchwald-Hartwig Optimization
The following table provides a sample screening process. Yields are illustrative and will vary based on the specific amine used.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (2.0) | Toluene | 110 | <10 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 65 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 95 |
| 4 | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 70 | 91 |
| 5 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | DME | 85 | 89 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube under an inert argon atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Add the solvent (e.g., anhydrous, degassed toluene).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is used to form a carbon-carbon bond between the pyrazine ring and a terminal alkyne.[9] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[10]
Troubleshooting & FAQs for Sonogashira Coupling
Q1: My Sonogashira reaction is giving a low yield and a lot of alkyne homocoupling (Glaser coupling) byproduct. How can I fix this?
A1: Alkyne homocoupling is the most common side reaction and can often be suppressed.
-
Copper Co-catalyst: While essential for the reaction, excess copper(I) can promote homocoupling. Use the minimum effective amount of the copper source (e.g., CuI), typically 1-5 mol%. In some cases, a copper-free Sonogashira protocol may be necessary.
-
Base Selection: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. The base acts as both a proton scavenger and often as a solvent. Ensure it is anhydrous and high purity.
-
Inert Atmosphere: Oxygen promotes the oxidative homocoupling of the alkyne. It is critical to thoroughly degas all solvents and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction.
Data Presentation: Representative Sonogashira Coupling Optimization
The following table provides a sample screening process. Yields are illustrative and will vary based on the specific alkyne used.
| Entry | Pd Catalyst (mol%) | Cu Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (5) | TEA | THF | 65 | 70 |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | DIPEA | Toluene | 80 | 85 |
| 3 | PdCl₂(PPh₃)₂ (5) | None | Pyrrolidine | THF | 65 | 60 (Copper-Free) |
| 4 | Pd(OAc)₂/XPhos (2/4) | CuI (2.5) | TEA | Dioxane | 80 | 90 |
| 5 | PdCl₂(PPh₃)₂ (5) | CuI (5) | TEA | DMF | 25 | 75 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried reaction flask under an inert argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) source (e.g., CuI, 2.5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF or Toluene) followed by the amine base (e.g., TEA, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at the desired temperature (can range from room temperature to 80 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Managing the Degradation of Ethyl 6-chloropyrazine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the degradation of Ethyl 6-chloropyrazine-2-carboxylate during chemical reactions.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Presence of 6-Chloropyrazine-2-carboxylic acid
Symptoms:
-
LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to 6-chloropyrazine-2-carboxylic acid.
-
The isolated yield of the desired product is lower than expected.
Potential Cause: This issue is likely due to the hydrolysis of the ethyl ester group of this compound. This degradation pathway is particularly prevalent under basic or acidic conditions, which are common in many cross-coupling reactions. The presence of water in the reaction mixture will facilitate this process.
Solutions:
| Strategy | Recommendation | Rationale |
| Base Selection | Use a non-nucleophilic, anhydrous base. | Weakly basic and non-hydroxide containing bases minimize direct ester hydrolysis. |
| Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). | These bases are less likely to contain water compared to alkali metal hydroxides. | |
| Solvent Choice | Employ anhydrous solvents. | Using dry solvents minimizes the water available for hydrolysis. |
| Solvents such as toluene, dioxane, or THF, when properly dried, are suitable choices. | These are common solvents for cross-coupling reactions and can be effectively dried. | |
| Reaction Temperature | Maintain the lowest effective temperature for the reaction. | Higher temperatures can accelerate the rate of hydrolysis. |
| Moisture Control | Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents the introduction of atmospheric moisture. |
| Use flame-dried glassware and freshly distilled or anhydrous grade solvents. | These precautions are crucial for minimizing water content. |
Issue 2: Formation of 6-Hydroxypyrazine-2-carboxylate Derivatives
Symptoms:
-
Mass spectrometry analysis reveals a product with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.
-
The desired product, where the chlorine atom is substituted by the intended nucleophile, is formed in low yield.
Potential Cause: This is indicative of nucleophilic aromatic substitution (SNAr) by hydroxide ions or other oxygen nucleophiles present in the reaction mixture. The electron-deficient nature of the pyrazine ring makes the chlorine atom a good leaving group and susceptible to attack by nucleophiles.
Solutions:
| Strategy | Recommendation | Rationale |
| Base Selection | Avoid strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in the presence of water. | These bases provide a high concentration of hydroxide ions that can compete with the desired nucleophile. |
| Use weaker, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). | These bases are effective in promoting many cross-coupling reactions without introducing a competing nucleophile. | |
| Control of Water Content | Rigorously exclude water from the reaction. | Minimizing water reduces the concentration of hydroxide ions that can be formed from the reaction of the base with water. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged reaction times can increase the likelihood of side reactions, including nucleophilic substitution by trace nucleophiles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are:
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (6-chloropyrazine-2-carboxylic acid) under either acidic or basic conditions, especially in the presence of water.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the electron-deficient pyrazine ring is susceptible to substitution by nucleophiles. Common competing nucleophiles in a reaction mixture can include hydroxide ions (leading to 6-hydroxypyrazine-2-carboxylate derivatives) or even the solvent if it is nucleophilic.
Q2: I am performing a Suzuki-Miyaura coupling with this compound and observe significant ester hydrolysis. What can I do?
A2: To minimize ester hydrolysis during a Suzuki-Miyaura coupling, consider the following:
-
Base: Switch to a weaker, non-hydroxide base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous.
-
Solvent: Use a well-dried, aprotic solvent such as toluene, dioxane, or THF.
-
Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling. For many Suzuki reactions, 80-100 °C is a reasonable starting point to optimize from.
-
Reaction Setup: Use oven-dried glassware and perform the reaction under an inert atmosphere to exclude moisture.
Q3: In a Buchwald-Hartwig amination reaction, I am seeing the formation of a hydroxy-pyrazine byproduct. How can I prevent this?
A3: The formation of a hydroxy-pyrazine suggests that hydroxide is competing with your amine nucleophile. To address this:
-
Base: Avoid strong alkali metal hydroxides. Use a non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), which are commonly used in Buchwald-Hartwig reactions.
-
Water: Ensure your reaction is strictly anhydrous. Dry your amine, solvent, and use an inert atmosphere.
-
Catalyst System: The choice of palladium catalyst and ligand can influence reaction rates. A more active catalyst system might allow for the desired amination to occur at a lower temperature, thereby reducing the rate of the competing hydroxylation side reaction.
Q4: What analytical methods are recommended for monitoring the degradation of this compound?
A4:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for monitoring the progress of the reaction. It can simultaneously quantify the starting material, the desired product, and the polar degradation products such as 6-chloropyrazine-2-carboxylic acid and 6-hydroxypyrazine-2-carboxylate. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with a small amount of acid like formic acid or TFA for better peak shape) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the starting material and less polar products. The carboxylic acid and hydroxy derivatives may require derivatization (e.g., silylation) to increase their volatility for GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structures of the starting material, product, and any isolated byproducts.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add an anhydrous base (e.g., K₂CO₃, 2.0 equiv.) and anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).
-
Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific amines.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Reagent Addition: Under the inert atmosphere, add the amine (1.2 equiv.), an anhydrous base (e.g., Cs₂CO₃, 1.5 equiv.), and anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).
-
Reaction: Heat the mixture with stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Technical Support Center: Recrystallization of High-Purity Ethyl 6-chloropyrazine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Ethyl 6-chloropyrazine-2-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in achieving high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: The ideal solvent system provides good solubility at elevated temperatures and poor solubility at lower temperatures. For this compound, an ester, promising solvent systems include single solvents like ethanol or ethyl acetate, or a binary solvent system such as ethyl acetate/hexane. The choice often depends on the impurity profile of the crude material.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities. To address this, try adding a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved at the boiling point of the solvent. Slower cooling can also be beneficial. If the issue persists, consider that the purity of your starting material may be too low for effective recrystallization.
Q3: The recrystallization yield is very low. How can I improve it?
A3: Low yield can be due to several factors. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Cooling the solution to a lower temperature (e.g., in an ice bath) after slow cooling to room temperature can also help to maximize crystal formation. However, be mindful that cooling too rapidly can trap impurities.
Q4: No crystals are forming, even after the solution has cooled. What steps can I take?
A4: If crystallization does not initiate, the solution may be too dilute or supersaturation has not been achieved. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. If these methods are unsuccessful, reducing the solvent volume by gentle heating and evaporation, followed by another cooling cycle, is recommended.
Q5: What are the likely impurities in my crude this compound?
A5: Potential impurities can include starting materials, regioisomers (e.g., Ethyl 5-chloropyrazine-2-carboxylate), or byproducts from the synthesis, such as dichloropyrazine derivatives. The presence of these impurities can affect the crystallization process. If recrystallization is challenging, a preliminary purification step like column chromatography might be necessary.
Quantitative Data Summary
The following tables provide estimated and experimentally observed physicochemical properties and solubility data for this compound to guide your recrystallization experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | ~55-60 °C (estimated) |
Table 2: Estimated Solubility of this compound in Common Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | Low | High |
| Ethyl Acetate | Moderate | Very High |
| Hexane | Very Low | Low |
| Water | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization using Ethanol
This protocol is suitable for crude material with a moderate level of purity.
-
Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of ethanol (e.g., 5 mL) and a boiling chip. Heat the mixture gently on a hot plate with stirring.
-
Achieving Saturation: Continue to add ethanol dropwise until the solid completely dissolves at the boiling point of the ethanol. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to further decrease the solubility of the compound and maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Binary Solvent Recrystallization using Ethyl Acetate and Hexane
This method is effective when the compound is highly soluble in one solvent (ethyl acetate) and poorly soluble in another (hexane).
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethyl acetate in an Erlenmeyer flask with a boiling chip.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The gradual decrease in solubility will promote the formation of pure crystals.
-
Maximizing Yield: Cool the flask in an ice bath for 15-30 minutes.
-
Isolation, Washing, and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of a cold ethyl acetate/hexane mixture, and dry under vacuum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is too dilute.- Supersaturation not achieved. | - Scratch the inner wall of the flask with a glass rod.- Add a seed crystal.- Evaporate some of the solvent and cool again. |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- High level of impurities. | - Add more hot solvent to the oily mixture and reheat to dissolve.- Allow the solution to cool more slowly.- Consider a pre-purification step (e.g., column chromatography). |
| Low Yield | - Too much solvent used.- Incomplete crystallization.- Crystals lost during transfer or washing. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is cooled sufficiently.- Wash crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
| Crystals Form Too Quickly | - Solution is highly supersaturated. | - Reheat the solution to dissolve the crystals and add a small amount of additional solvent before cooling slowly. |
Visualizations
Experimental Workflow: Single Solvent Recrystallization
Caption: A step-by-step workflow for the purification of this compound using a single solvent recrystallization technique.
Troubleshooting Logic for Recrystallization Issues
Caption: A decision-making diagram to troubleshoot common issues encountered during the recrystallization process.
Validation & Comparative
A Comparative Analysis of Catalysts for the Suzuki Coupling of Ethyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. For drug development professionals and researchers, the synthesis of functionalized heteroaromatic compounds is of paramount importance. Ethyl 6-chloropyrazine-2-carboxylate is a valuable building block in this regard, and its successful coupling via the Suzuki reaction is critical for the synthesis of a wide array of potential pharmaceutical candidates. The choice of catalyst for this transformation significantly impacts yield, reaction time, and overall process efficiency. This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of this compound, supported by experimental data.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is crucial for achieving high yields and efficient conversion in the Suzuki coupling of electron-deficient heteroaryl chlorides like this compound. Below is a comparative summary of commonly employed palladium and nickel-based catalytic systems.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Palladium-based | ||||||||
| Pd(PPh₃)₄ | 3 - 5 | Triphenylphosphine | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 100-110 | 12 - 24 | 40-70 | Traditional, readily available, moderate activity for aryl chlorides.[1] |
| Pd(dppf)Cl₂ | 1 - 3 | dppf | K₂CO₃, K₃PO₄ | DME, Toluene | 80-100 | 2 - 12 | >85 | Highly effective for a broad range of heteroaryl chlorides.[2][3] |
| Pd(OAc)₂ / SPhos | 1 - 2 | SPhos | K₃PO₄ | Toluene, t-AmOH | 100-110 | 2 - 8 | >90 | Buchwald ligand; highly active for sterically hindered and electron-deficient heteroaryl chlorides.[4][5] |
| PEPPSI-IPr | 1 - 3 | IPr | K₂CO₃, t-BuOK | THF, i-PrOH | 60-80 | 1 - 6 | >95 | Air and moisture stable pre-catalyst, high turnover numbers.[6][7] |
| Nickel-based | ||||||||
| NiCl₂(dppf) | 3 - 5 | dppf | K₃PO₄ | THF, Dioxane | 85 | 12 - 24 | 60-80 | Cost-effective alternative to palladium, though can be sensitive to substrate scope.[8][9] |
Note: The data presented in this table is representative of the performance of these catalyst systems with challenging heteroaryl chlorides and may vary for the specific substrate, this compound. Optimization of reaction conditions is recommended.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki coupling of this compound with phenylboronic acid, adaptable for different catalyst systems.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,2-Dimethoxyethane (DME))
-
Anhydrous, degassed solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.[2]
Protocol 2: Procedure for Nickel-Catalyzed Suzuki Coupling
Materials:
-
This compound
-
Phenylboronic acid (1.1 equivalents)
-
Nickel catalyst (e.g., NiCl₂(dppf), 5 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Solvent (e.g., THF/H₂O 4:1)
-
Anhydrous, degassed solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the nickel catalyst (0.05 mmol) and ligand (if separate) to a dry Schlenk flask.
-
Add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), and the base (3.0 mmol).
-
Seal the flask and remove from the glovebox.
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 85°C with stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.[8][10]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
Reactivity of Ethyl 6-chloropyrazine-2-carboxylate: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel molecular entities. Halogenated heterocycles, such as pyrazines, are versatile building blocks, and understanding their relative reactivity is paramount for efficient reaction design and optimization. This guide provides a comparative analysis of the reactivity of Ethyl 6-chloropyrazine-2-carboxylate against other halopyrazines, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The reactivity of halopyrazines is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrazine ring. The electron-withdrawing character of the two nitrogen atoms in the pyrazine ring makes it electron-deficient and thus susceptible to nucleophilic attack. The presence of an additional electron-withdrawing group, such as the ethyl carboxylate at the 2-position, further influences the reactivity of the C-Cl bond at the 6-position in this compound.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is therefore a crucial factor. The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and thus the most readily cleaved. Consequently, iodopyrazines are the most reactive substrates, often requiring milder reaction conditions, while chloropyrazines are the least reactive among the commonly used halo-derivatives and may necessitate more active catalyst systems or higher reaction temperatures to achieve comparable yields.[1]
For nucleophilic aromatic substitution (SNAr) reactions, the "element effect" can be more complex. While a weaker carbon-halogen bond facilitates leaving group departure, the high electronegativity of fluorine can significantly activate the aromatic ring towards nucleophilic attack, sometimes leading to a reactivity order of F > Cl > Br > I.
Comparative Performance in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the halopyrazine is a key determinant of reaction efficiency.
| Halopyrazine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chloropyrazine | 2-Pivaloylaminophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | RT | - | 53 | [2] |
| 3-Chloro-2,5-dimethylpyrazine | 2-Methoxynaphthylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | - | 72 | 61 | [2] |
| 6-Bromopyrazine derivative | Biphenyl boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | - | - | 85-100 | [2] |
| 2-Bromopyrazine derivative | Various aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME | - | - | >90 | [2] |
Note: The data presented is from different studies and not from a direct comparative experiment. Reaction conditions have been optimized for each specific substrate and are not directly comparable.
The data illustrates that both chloro- and bromopyrazines can be effectively utilized in Suzuki-Miyaura couplings. However, bromopyrazines generally exhibit higher reactivity, leading to excellent yields. The lower reactivity of chloropyrazines can sometimes be overcome by using more active catalyst systems or by the presence of activating groups on the coupling partner.[2] For this compound, the electron-withdrawing ester group is expected to enhance its reactivity in comparison to unsubstituted chloropyrazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical parameter.
| Halogenated Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Secondary Amines | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | - | - | High | [3] |
| Aryl Nonaflates | Anilines, Amides | Palladium-based | Soluble Amine Bases | - | - | - | Good to Excellent | [4] |
| 2-Bromo-13α-estrone 3-benzyl ether | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | - | 100 (MW) | 0.17 | High | [5] |
Note: The data presented is for various aryl halides and not specifically for halopyrazines. It serves to illustrate the general conditions and catalyst systems employed in Buchwald-Hartwig aminations.
Given the established reactivity trends, it is expected that an iodo- or bromo-analogue of this compound would undergo Buchwald-Hartwig amination under milder conditions or with lower catalyst loadings compared to the chloro-derivative. The use of specialized ligands, such as XPhos, is often crucial for the successful amination of less reactive aryl chlorides.[5]
Experimental Protocols
Below are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the functionalization of this compound and other halopyrazines.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halopyrazine
Materials:
-
Halopyrazine (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyrazine, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Halopyrazine
Materials:
-
Halopyrazine (e.g., this compound) (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂) (1-2 mol%)
-
Ligand (e.g., Xantphos or XPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the halopyrazine, palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the amine and the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these key transformations, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases [organic-chemistry.org]
- 5. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq… [ouci.dntb.gov.ua]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-chloropyrazine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a crucial pharmacophore in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] Ethyl 6-chloropyrazine-2-carboxylate, in particular, serves as a versatile starting material for the synthesis of a wide array of biologically active compounds.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their antimycobacterial and photosynthesis-inhibiting activities. The information presented herein is a synthesis of data from multiple studies to aid researchers in the rational design of novel and more potent therapeutic agents.
Comparative Biological Activity Data
The biological activities of various derivatives of 6-chloropyrazine-2-carboxylic acid have been evaluated against different targets. The following tables summarize the key quantitative data, providing a clear comparison of the compounds' performance.
Table 1: Antimycobacterial Activity of 6-chloropyrazine-2-carboxamide Derivatives against Mycobacterium tuberculosis
| Compound ID | R Group (Substitution on Amide Nitrogen) | % Inhibition | log P |
| 2d | 3-Methylphenyl | >20 | - |
| 2k | 3,5-Dichlorophenyl | >20 | - |
| 2l | 3-(Trifluoromethyl)phenyl | >20 | - |
| 2m | 3,5-Bis(trifluoromethyl)phenyl | - | - |
Data synthesized from studies on substituted amides of pyrazine-2-carboxylic acids.[4]
Table 2: Photosynthesis-Inhibiting Activity of 6-chloropyrazine-2-carboxamide Derivatives
| Compound ID | R Group (Substitution on Amide Nitrogen) | IC50 (mmol·dm-3) |
| 2d | 3-Methylphenyl | - |
| 2f | 3-Methylphenyl (with 5-tert-butyl on pyrazine ring) | 0.063 |
| 2m | 3,5-Bis(trifluoromethyl)phenyl | 0.026 |
IC50 values represent the concentration required to inhibit the oxygen evolution rate in spinach chloroplasts by 50%. Data from studies on substituted amides of pyrazine-2-carboxylic acids.[4]
Table 3: Antifungal Activity of 6-chloropyrazine-2-carboxamide Derivatives
| Compound ID | R Group (Substitution on Amide Nitrogen) | MIC (μmol·dm-3) |
| 2d | 3-Methylphenyl | 31.25-500 |
| 2f | 3-Methylphenyl (with 5-tert-butyl on pyrazine ring) | 31.25-500 |
MIC (Minimum Inhibitory Concentration) values against various fungal strains. Data from studies on substituted amides of pyrazine-2-carboxylic acids.[4]
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above highlight several key SAR trends for derivatives of 6-chloropyrazine-2-carboxylic acid:
-
Antimycobacterial Activity: The substitution on the amide nitrogen plays a significant role in the antimycobacterial activity. While specific percentage inhibitions for all compounds are not detailed in the provided sources, compounds with electron-withdrawing groups on the phenyl ring (e.g., chloro and trifluoromethyl) exhibit activity.[4] The lipophilicity of the molecule, as indicated by log P, is also a critical factor, with more lipophilic compounds generally showing higher activity.[4] For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (a related derivative) showed the highest antituberculotic activity and the highest lipophilicity.[4]
-
Photosynthesis Inhibition: The most potent inhibitor of the oxygen evolution rate in spinach chloroplasts was the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid (2m), with an IC50 of 0.026 mmol·dm-3.[4] This suggests that strong electron-withdrawing groups on the phenylamide moiety enhance the inhibitory activity.
-
Antifungal Activity: The antifungal effect of the tested 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid amides was generally poor.[4] This indicates that the pyrazine-2-carboxamide scaffold, with the tested substitutions, may not be optimal for targeting fungal pathogens.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are generalized protocols based on the available literature for the synthesis and biological evaluation of 6-chloropyrazine-2-carboxamide derivatives.
Synthesis of 6-chloropyrazine-2-carboxamide Derivatives:
A general synthetic route involves the conversion of the parent carboxylic acid to a more reactive acyl chloride, followed by reaction with a substituted aniline.[4]
-
Acid Chloride Formation: 6-chloropyrazine-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, to form the corresponding acyl chloride.[4][5] The use of 2,4,6-trichlorobenzoyl chloride is an alternative to thionyl chloride.[5]
-
Amide Formation: The resulting 6-chloropyrazine-2-carbonyl chloride is then condensed with a ring-substituted aniline in an appropriate solvent to yield the desired amide derivative.[4]
In Vitro Antimycobacterial Activity Assay:
The antimycobacterial activity is typically assessed against Mycobacterium tuberculosis.
-
Culture Preparation: Mycobacterium tuberculosis is cultured in a suitable medium.
-
Compound Application: The test compounds are dissolved in a solvent (e.g., DMSO) and added to the culture at a specific concentration.
-
Incubation: The cultures are incubated for a defined period.
-
Activity Measurement: The inhibition of mycobacterial growth is determined, often by measuring optical density or other metabolic indicators, and expressed as a percentage of inhibition compared to a control.[4]
Photosynthesis Inhibition Assay:
The inhibitory effect on photosynthesis is evaluated by measuring the oxygen evolution rate in isolated chloroplasts.
-
Chloroplast Isolation: Chloroplasts are isolated from fresh spinach leaves.
-
Oxygen Evolution Measurement: The rate of oxygen evolution is measured using an oxygen electrode in the presence of an artificial electron acceptor.
-
Inhibitor Application: The test compounds are added to the chloroplast suspension at various concentrations.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in the rate of oxygen evolution (IC50) is calculated.[4]
Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound synthesis to the identification of lead candidates.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
This guide provides a foundational understanding of the SAR of this compound derivatives. Further research, including the synthesis of a more diverse range of derivatives and their evaluation in a broader array of biological assays, is warranted to fully explore the therapeutic potential of this chemical scaffold. The application of computational methods, such as QSAR and molecular docking, can also provide deeper insights into the molecular interactions driving the observed biological activities and guide the design of future drug candidates.[6][7]
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cytotoxicity of Substituted Pyrazine-2-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
The pyrazine ring is a key heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer properties. Substituted pyrazine-2-carboxylate esters, in particular, have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several substituted pyrazine-2-carboxylate esters, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and a visual representation of a key signaling pathway are included to facilitate further research and development in this area.
Comparative Cytotoxicity Data
The cytotoxic activity of substituted pyrazine-2-carboxylate esters is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values for a selection of substituted pyrazine-2-carboxylate ester derivatives from a recent study.
| Compound ID | Substitution Pattern | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | MRC5 (Normal Lung) IC50 (µM) | Selectivity Index (A549) |
| P16 | [Structure Description] | 6.11 | 10.64 | 14.92 | >55.11 | >9.02 |
| P5 | [Structure Description] | 14.09 | 8.90 | 16.38 | Not Reported | Not Reported |
Note: The specific substitution patterns for compounds P16 and P5 are detailed in the source publication.[1] The selectivity index is calculated as the ratio of the IC50 value for the normal cell line to that of the cancer cell line, indicating the compound's specificity for cancer cells.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell viability and cytotoxicity.[2][3]
MTT Assay for Cell Viability
1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
2. Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HT-29) and a normal cell line (e.g., MRC5)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Substituted pyrazine-2-carboxylate esters (dissolved in dimethyl sulfoxide, DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
3. Procedure:
-
Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only) are also included.
-
Incubation: The plates are incubated for a further 48 or 72 hours under the same conditions.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
Many cytotoxic pyrazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][4] A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins.
Caption: Workflow for cytotoxicity testing and the intrinsic apoptosis pathway.
The diagram above illustrates a typical experimental workflow for assessing the cytotoxicity of pyrazine-2-carboxylate esters and a simplified representation of the intrinsic apoptosis pathway that is often activated by these compounds. Treatment of cancer cells with these derivatives can lead to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax.[1] This shift in the Bcl-2/Bax balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[1] Cytochrome c then triggers a caspase cascade, beginning with the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.
References
- 1. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Ethyl 6-chloropyrazine-2-carboxylate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is crucial for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates. This document details two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing their experimental protocols and performance data to aid in method selection and implementation.
Method Comparison
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of typical performance characteristics for each method.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and sample characteristics.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of this compound in bulk drug substances and intermediate products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.
Validation Parameters:
-
Linearity: Assessed by analyzing the calibration standards in triplicate. The coefficient of determination (R²) should be greater than 0.999.
-
Accuracy: Determined by the recovery of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0-102.0%.
-
Precision: Evaluated by analyzing six replicate preparations of the sample at the nominal concentration. The relative standard deviation (%RSD) should be less than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it suitable for the quantification of this compound at trace levels and for impurity profiling.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 250 °C at 15 °C/min
-
Hold at 250 °C for 5 minutes
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 186, 157, 112).
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the solvent to obtain a theoretical concentration within the calibration range. An internal standard may be used to improve accuracy and precision.
Validation Parameters:
-
Linearity: Assessed by analyzing the calibration standards in triplicate. The coefficient of determination (R²) should be greater than 0.998.
-
Accuracy: Determined by the recovery of spiked samples at three different concentration levels. The mean recovery should be within 97.0-103.0%.
-
Precision: Evaluated by analyzing six replicate preparations of the sample at the nominal concentration. The %RSD should be less than 3.0%.
-
LOD and LOQ: Determined based on the signal-to-noise ratio or from the standard deviation of the blank and the slope of the calibration curve.
Workflow and Pathway Diagrams
To visualize the experimental and logical flows, the following diagrams are provided in DOT language.
Benchmarking different synthetic routes to substituted pyrazine-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The pyrazine ring is a critical scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Consequently, the efficient and versatile synthesis of substituted pyrazine-2-carboxylates, key intermediates for these molecules, is of significant interest. This guide provides a comparative overview of common synthetic routes, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific target molecules.
Comparison of Synthetic Routes
Several distinct strategies have been developed for the synthesis of substituted pyrazine-2-carboxylates and their amide derivatives. The choice of route often depends on the availability of starting materials, the desired substitution pattern, and scalability. The following table summarizes the key features of the most prevalent methods.
| Synthetic Route | Starting Materials | Key Intermediates/Reagents | Product Scope | Reported Yields |
| Amide Formation from Acid Chlorides | Substituted pyrazine-2-carboxylic acids, Anilines/Amines | Thionyl chloride, Pyridine | N-aryl/alkyl pyrazine-2-carboxamides | 63-92%[1][2] |
| Oxidation of Quinoxalines | Substituted o-phenylenediamines, Glyoxal | Potassium permanganate | Pyrazine-2,3-dicarboxylic acids | Not specified for final carboxylate |
| Dehydrogenative Coupling | β-amino alcohols | Manganese or Ruthenium pincer complexes, Base (e.g., KH) | Symmetrical 2,5-disubstituted pyrazines | 40-95%[3] |
| From Pyruvic Aldehyde | Pyruvic aldehyde, o-phenylenediamine | Sodium pyrosulfite, Inorganic oxidant, Sulfuric acid | 5-methyl-pyrazine-2-carboxylic acid | High (implied) |
| From Dicarboxylic Anhydride | Pyrazine-2,3-dicarboxylic acid anhydride, Aminoacetophenones | - | N-(acetylphenyl)pyrazine-2-carboxamides | Not specified |
| Microwave-Assisted Coupling | Substituted methyl-pyrazinecarboxylates, Benzylamines | - | N-benzylpyrazine-2-carboxamides | Not specified |
Experimental Protocols
Route 1: Amide Formation via Acid Chloride
This is a widely used and versatile method for the synthesis of pyrazine-2-carboxamides.[4][5]
Step 1: Formation of the Acyl Chloride
-
A mixture of the desired substituted pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.[4]
-
Excess thionyl chloride is removed by repeated evaporation with dry benzene under vacuum.[4]
Step 2: Amide Coupling
-
The crude acyl chloride is dissolved in dry acetone (50 mL).[4]
-
This solution is added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature.[4]
-
The reaction mixture is stirred for a specified time, and the product is isolated by precipitation, filtration, and recrystallization.
Route 2: Oxidation of Quinoxalines to Pyrazine-2,3-dicarboxylic Acid
This classical approach provides access to the pyrazine dicarboxylic acid scaffold.[6]
Step 1: Quinoxaline Synthesis
-
Dissolve o-phenylenediamine (1.25 moles) in 2 L of water and heat to 70°C.[6]
-
With stirring, add a solution of glyoxal-sodium bisulfite (1.29 moles) in 1.5 L of hot water (around 80°C).[6]
-
Allow the mixture to stand for 15 minutes, then cool to room temperature and add sodium carbonate monohydrate (500 g).[6]
-
Extract the quinoxaline product with ether.[6]
Step 2: Oxidation to Pyrazine-2,3-dicarboxylic Acid
-
Prepare a solution of potassium permanganate (6.3 moles) in approximately 4 L of hot water (90–100°C).[6]
-
Add the quinoxaline (1.25 moles) to the permanganate solution while stirring vigorously. The reaction is exothermic and should be controlled to maintain a temperature of 85–95°C.[6]
-
After the reaction is complete (indicated by the disappearance of the permanganate color), cool the mixture and filter to remove manganese dioxide.[6]
-
The filtrate is concentrated under reduced pressure, and the dicarboxylic acid is precipitated by the addition of hydrochloric acid.[6]
Logical Workflow for Synthetic Route Selection
The choice of a synthetic pathway is a critical decision in chemical synthesis. The following diagram illustrates a logical workflow for selecting an appropriate route for a target substituted pyrazine-2-carboxylate.
Caption: Decision workflow for selecting a synthetic route.
This guide provides a starting point for researchers navigating the synthesis of substituted pyrazine-2-carboxylates. The optimal choice of synthetic route will always be a multifactorial decision based on the specific target, available resources, and desired scale of the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity [mdpi.com]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Head-to-Head Comparison: Microwave-Assisted vs. Conventional Synthesis of Pyrazine Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazine derivatives is a critical step in the discovery of new therapeutic agents and functional materials. This guide provides an objective comparison of microwave-assisted and conventional heating methods for the synthesis of these important heterocyclic compounds, supported by experimental data and detailed protocols.
The synthesis of the pyrazine nucleus, a key structural motif in numerous pharmaceuticals and flavor compounds, has traditionally been achieved through conventional heating methods that often require long reaction times and can result in moderate yields. The advent of microwave-assisted organic synthesis (MAOS) has offered a promising alternative, touting benefits such as dramatically reduced reaction times, increased yields, and improved energy efficiency. This guide delves into a direct comparison of these two methodologies for the synthesis of a representative pyrazine derivative, 2,3-diphenylquinoxaline.
Data Presentation: A Quantitative Look at Efficiency
The advantages of microwave irradiation in the synthesis of pyrazine derivatives become evident when comparing key reaction parameters side-by-side with conventional heating methods. The following table summarizes the quantitative data for the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis (Reflux) |
| Reaction Time | 10 minutes[1] | 30 minutes to 1.5 hours[1][2] |
| Yield (%) | 94.45%[1] | 75%[2] |
| Energy Source | Microwave Irradiation (340 W)[1] | Boiling Water Bath / Heating Mantle |
| Solvent | Ethanol[1] | Rectified Spirit / Ethanol[2][3] |
Experimental Workflows: A Visual Representation
The general workflows for both microwave-assisted and conventional synthesis of pyrazine derivatives, while aiming for the same product, differ significantly in their execution and temporal efficiency.
Experimental Protocols: A Step-by-Step Guide
The following are detailed experimental protocols for the synthesis of 2,3-diphenylquinoxaline using both microwave-assisted and conventional heating methods.
Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline[1]
Materials:
-
o-Phenylenediamine (0.108 g)
-
Benzil (0.21 g)
-
Ethanol (5 mL)
-
Water
-
250 mL Round Bottom Flask (RBF)
-
Microwave reactor (340 W)
-
Filtration apparatus
Procedure:
-
In a 250 mL round bottom flask, dissolve 0.108 g of o-phenylenediamine and 0.21 g of benzil in 5 mL of ethanol.
-
Place the flask in a microwave reactor and irradiate at 340 W for 10 minutes.
-
After irradiation, add water to the mixture until a slight cloudiness persists.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain pure 2,3-diphenylquinoxaline.
Conventional Synthesis of 2,3-Diphenylquinoxaline (Reflux)[2]
Materials:
-
o-Phenylenediamine (1.08 g)
-
Benzil (1.26 g)
-
Rectified spirit (16 mL)
-
Water
-
100 mL Round Bottom Flask
-
Reflux condenser
-
Boiling water bath
-
Filtration apparatus
Procedure:
-
Dissolve 1.26 g of benzil in 8 mL of warm rectified spirit in a 100 mL round bottom flask.
-
To this solution, add a solution of 1.08 g of o-phenylenediamine dissolved in 8 mL of rectified spirit.
-
Attach a reflux condenser to the flask and heat the mixture on a boiling water bath for 1 to 1.5 hours.
-
After the reflux period, add water to the mixture until a slight cloudiness is observed.
-
Allow the flask to cool to room temperature.
-
Filter the crude product and recrystallize it from rectified spirit to yield pure 2,3-diphenylquinoxaline.
Logical Relationship: The Underlying Chemistry
The synthesis of 2,3-diphenylquinoxaline, irrespective of the heating method, proceeds through a well-established condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound.
Conclusion
The comparative data and experimental protocols presented in this guide clearly demonstrate the significant advantages of microwave-assisted synthesis over conventional heating for the preparation of pyrazine derivatives like 2,3-diphenylquinoxaline. The dramatically shorter reaction times and higher yields achieved with microwave irradiation offer a more efficient, economical, and environmentally friendly approach for researchers in the field of medicinal chemistry and materials science. While conventional methods remain a viable option, the adoption of microwave technology can substantially accelerate the pace of research and development in the synthesis of novel pyrazine-containing compounds.
References
A Comparative Guide to the Synthesis of Ethyl 6-chloropyrazine-2-carboxylate: Evaluating Cost-Effectiveness for Research and Development
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 6-chloropyrazine-2-carboxylate, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a comparative analysis of two primary methods, evaluating their cost-effectiveness based on starting material costs, reaction yields, and conditions.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Esterification of 6-chloropyrazine-2-carboxylic acid | Method 2: Synthesis from 2,6-dichloropyrazine |
| Starting Material Cost | 6-chloropyrazine-2-carboxylic acid: ~$24.15/g[1] | 2,6-dichloropyrazine: ~$0.987/kg to $10,500/25g[2] |
| Overall Yield | High (specific data not available in searches) | Moderate to High (multi-step, potential for yield loss) |
| Number of Steps | 1 | 2 or more |
| Reagents | Ethanol, Acid catalyst (e.g., H₂SO₄) | Organometallic reagents, CO source (e.g., CO gas, Mo(CO)₆), Ethanol |
| Reaction Conditions | Moderate to high temperature (reflux) | Often requires inert atmosphere, potentially high pressure and temperature |
| Scalability | Generally straightforward | Can be complex due to handling of gases and sensitive reagents |
| Green Chemistry Aspect | Use of excess ethanol can be a concern | Use of transition metal catalysts and CO gas requires careful handling and disposal |
Method 1: Esterification of 6-chloropyrazine-2-carboxylic acid
This is a direct and classical approach to synthesizing the target ester. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and well-established method.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropyrazine-2-carboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.
A similar method for the synthesis of other 6-chloropyrazine-2-carboxylic acid derivatives has been reported to yield products in the range of 71-75%.[3]
Method 2: Synthesis from 2,6-dichloropyrazine
This route involves the selective functionalization of the more readily available and potentially cheaper starting material, 2,6-dichloropyrazine. This method typically involves a carbonylation reaction to introduce the carboxylate group.
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dichloropyrazine in a suitable anhydrous solvent (e.g., THF or DMF).
-
Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable ligand.
-
Carbonylation: Introduce a source of carbon monoxide. This can be achieved by bubbling CO gas through the solution or by using a solid CO source like molybdenum hexacarbonyl. Add ethanol to the reaction mixture to directly form the ethyl ester.
-
Reaction: Heat the reaction mixture to the required temperature and maintain for several hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture and filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate this compound.
An industrial production method for 2,6-dichloropyrazine has been described, indicating its availability for larger-scale synthesis.[4]
Logical Workflow of Synthesis Methods
Caption: Comparative workflow of the two main synthesis routes for this compound.
Cost-Effectiveness Evaluation
Method 1 is a straightforward, single-step synthesis. The primary cost driver is the starting material, 6-chloropyrazine-2-carboxylic acid. While the per-gram cost might be higher for small quantities, the simplicity of the reaction, high potential yield, and ease of scalability could make it cost-effective for laboratory-scale synthesis and initial process development.
Method 2 starts from a potentially much cheaper bulk chemical, 2,6-dichloropyrazine. However, this route involves a more complex, multi-component reaction that requires a transition metal catalyst, a carbon monoxide source, and inert atmosphere techniques. The costs of the catalyst, ligands, and specialized equipment, as well as potential challenges in purification and lower overall yields from a multi-step process, need to be carefully considered. For large-scale industrial production, the lower cost of the starting material might outweigh the increased process complexity, making this a more economically viable option in the long run.
Conclusion
For researchers in a laboratory setting requiring small to moderate quantities of this compound, the esterification of 6-chloropyrazine-2-carboxylic acid (Method 1) is likely the more practical and cost-effective choice due to its simplicity and high anticipated yield. For industrial-scale production where the cost of starting materials is a critical factor, developing a robust and efficient process based on 2,6-dichloropyrazine (Method 2) could offer significant long-term economic advantages. The choice of synthesis method will ultimately depend on the scale of production, available equipment, and the specific economic and environmental goals of the project.
References
Head-to-head comparison of different purifications methods for Ethyl 6-chloropyrazine-2-carboxylate
For researchers and professionals in the field of drug development and organic synthesis, the purity of intermediates like Ethyl 6-chloropyrazine-2-carboxylate is paramount. This guide provides a detailed, head-to-head comparison of the most common purification methods for this compound, supported by experimental protocols and quantitative data to aid in the selection of the most appropriate technique for your specific needs.
At a Glance: Comparison of Purification Methods
The table below summarizes the key performance indicators for the primary purification techniques used for this compound.
| Parameter | Column Chromatography with Distillation | Recrystallization | Liquid-Liquid Extraction (Work-up) |
| Principle | Differential partitioning between a stationary and mobile phase based on polarity. | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Differential solubility in two immiscible liquid phases. |
| Typical Purity Achieved | >98% | >99% (with optimal solvent) | Low to Moderate (Removes bulk impurities) |
| Overall Yield | ~56% (documented for a specific synthesis) | Moderate to High (Typically 70-95%) | High (>95%) |
| Scalability | Can be cumbersome and expensive to scale up. | Easily scalable for larger quantities. | Excellent for large-scale industrial processes. |
| Time Consumption | High (can take several hours to a full day). | Moderate (requires cooling and drying time). | Low (relatively quick process). |
| Solvent Consumption | High | Low to Moderate | Moderate |
| Cost-Effectiveness | Moderate to High (cost of silica gel and large solvent volumes). | High (generally more cost-effective). | High (solvents can often be recycled). |
| Applicability | Broad; effective for a wide range of impurities and non-crystalline materials. | Best for crystalline solids. | Primarily for initial work-up and removal of water-soluble or acid/base impurities. |
In-Depth Analysis of Purification Techniques
Column Chromatography followed by Kugelrohr Distillation
This is a widely documented and robust method for the purification of this compound, capable of separating the target compound from closely related isomers and other byproducts.
Experimental Protocol:
-
Slurry Preparation and Column Packing: A slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane) is prepared and poured into a glass column. The silica is allowed to settle, creating a uniform stationary phase.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent system of ethyl acetate and petroleum ether (or light petroleum), typically in a 1:3 or 1:4 ratio.[1] The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection and Analysis: Fractions of the eluate are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Kugelrohr Distillation: The resulting liquid residue is further purified by Kugelrohr distillation at approximately 110°C and 1 mbar to yield the final product as a colorless liquid.[2][3]
Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds. While a specific protocol for this compound is not extensively documented, a general procedure can be readily developed based on its chemical properties as an ester and a heterocyclic compound.
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For esters, common recrystallization solvents include ethanol, or a two-solvent system such as ethyl acetate/hexane or ethanol/water.[4]
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot solvent is added to completely dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystal Collection and Washing: The purified crystals are collected by vacuum filtration using a Buchner funnel and washed with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: The crystals are dried in a vacuum oven or by air drying to remove any residual solvent.
Liquid-Liquid Extraction
This technique is typically employed as the initial step in the purification process (work-up) following a chemical reaction. It is effective for separating the desired organic product from inorganic salts, and water-soluble starting materials or byproducts.
Experimental Protocol:
-
Reaction Quenching: The reaction mixture is typically poured into water or an aqueous solution.
-
Extraction: An immiscible organic solvent, such as diethyl ether or dichloromethane, is added to the aqueous mixture in a separatory funnel.[1] The funnel is shaken to allow the this compound to partition into the organic layer.
-
Washing: The organic layer is then washed sequentially with aqueous solutions to remove specific impurities. For example, a wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with brine (saturated NaCl solution) helps to remove residual water.[5]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified by column chromatography or recrystallization.
Visualization of Purification Workflows
To better understand the procedural flow of each purification technique, the following diagrams have been generated.
Caption: Comparative workflow of purification methods.
Logical Decision-Making in Purification
The choice of purification method is often guided by the initial state of the crude product and the desired level of purity.
Caption: Decision tree for selecting a purification method.
Conclusion
The selection of a purification method for this compound depends on a balance of factors including the scale of the synthesis, the nature of the impurities, and the desired final purity. For high purity on a smaller scale, column chromatography followed by distillation is a proven method. For larger quantities where the crude product is a solid, recrystallization offers an efficient, scalable, and cost-effective alternative that can often yield a product of very high purity. Liquid-liquid extraction remains an indispensable first step in the purification process to remove bulk impurities and prepare the crude material for final purification.
References
Safety Operating Guide
Proper Disposal of Ethyl 6-chloropyrazine-2-carboxylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 6-chloropyrazine-2-carboxylate, a compound often utilized in the synthesis of biologically active molecules. Adherence to these procedures is critical for maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The handling of this compound requires stringent safety measures due to its potential hazards.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if dust/aerosols may be generated. |
In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and contaminated surfaces into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is classified as a chemical waste and should never be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept closed at all times except when adding waste.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream. Include the accumulation start date.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated, secure, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with the complete chemical composition of the waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling Ethyl 6-chloropyrazine-2-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 6-chloropyrazine-2-carboxylate, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to ensure a safe laboratory environment and proper management of this chlorinated aromatic compound.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The required PPE for handling this compound is summarized below, based on guidelines for similar chlorinated compounds.[1]
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to protect against splashes.[1] A full-face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk handling or mixing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including solvents and chlorinated compounds.[1] Always inspect gloves for integrity before use and wash them before removal.[1] Double gloving is advisable for enhanced protection.[2] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat, fully buttoned, should be worn for all procedures.[1][2] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[1] |
| Footwear | Closed-toe Shoes | Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving this compound must be performed in a designated area, such as a chemical fume hood, to minimize exposure.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.[2]
-
Assemble all necessary equipment and reagents before commencing the experiment.[2]
-
Don all required PPE as outlined in the table above.[2]
2. Handling the Compound:
-
Weighing: When weighing the solid compound, perform the task within the fume hood using a dedicated spatula and weighing vessel.[2]
-
Preparing Solutions: To create solutions, slowly add the solid to the solvent to prevent splashing. Keep containers covered as much as possible.[2]
-
General Handling: Handle all solutions containing the compound with the same level of precaution as the solid form.[2]
3. Post-Handling:
-
Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.[2]
-
Wipe down the work surface of the fume hood.[2]
-
Dispose of all contaminated waste as detailed in the disposal plan below.[2]
-
Carefully remove PPE to avoid cross-contamination.[2]
-
Wash hands thoroughly with soap and water.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. As a halogenated organic compound, it requires specific disposal procedures.[3][4]
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste".
-
Liquid Waste:
-
Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable solvent. The resulting rinseate must be collected as hazardous liquid waste.[2]
-
Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal.
Experimental Workflow
Caption: Experimental workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
